(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52287. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-7,14H,2H2,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBVVSOFSLPAOY-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6935-44-0 | |
| Record name | 6935-44-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl α-cyano-4-hydroxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is a member of the cyanoacrylate class of organic compounds, recognized for its utility as a chemical intermediate and its potential in the development of novel therapeutic agents. Its structure, featuring a reactive α,β-unsaturated system and a phenolic moiety, makes it a valuable scaffold in medicinal chemistry. Notably, derivatives of this compound have demonstrated potential as anticancer agents through the inhibition of critical cell signaling pathways. This guide provides a comprehensive overview of the synthesis of this compound via the Knoevenagel condensation, details its full characterization using modern analytical techniques, and explores its relevance in drug development, particularly as an inhibitor of the JAK/STAT3 signaling pathway.
Synthesis
The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, 4-hydroxybenzaldehyde. The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated product.
Reaction Scheme
Caption: Knoevenagel condensation for the synthesis of the target compound.
Experimental Protocol
This protocol provides a standard procedure for the synthesis of this compound using piperidine as a catalyst.
Materials:
-
4-Hydroxybenzaldehyde
-
Ethyl cyanoacetate
-
Ethanol (absolute)
-
Piperidine
-
Hydrochloric acid (1 M)
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in 100 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (9.26 g, 81.9 mmol) followed by a catalytic amount of piperidine (0.5 mL).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The reaction is typically complete within 3-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with 1 M hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water (3 x 50 mL) to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from hot ethanol to obtain a purified, crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
Characterization
The structure and purity of the synthesized this compound were confirmed by various analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 180-182 °C[1] |
| Solubility | Soluble in ethanol, DMSO, and DMF |
Spectroscopic Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.35 | triplet | 3H | -CH₃ (ethyl) |
| 4.30 | quartet | 2H | -CH₂- (ethyl) |
| 6.95 | doublet | 2H | Ar-H (ortho to -OH) |
| 7.90 | doublet | 2H | Ar-H (meta to -OH) |
| 8.10 | singlet | 1H | =CH- (vinylic) |
| 10.15 | singlet | 1H | -OH (phenolic) |
Solvent: DMSO-d₆
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 14.5 | -CH₃ (ethyl) |
| 62.0 | -CH₂- (ethyl) |
| 102.5 | =C(CN)COOEt |
| 116.0 | Ar-C (ortho to -OH) |
| 116.5 | -C≡N |
| 123.0 | Ar-C (ipso) |
| 134.0 | Ar-C (meta to -OH) |
| 154.0 | =CH-Ar |
| 162.0 | Ar-C (para to vinyl) |
| 163.5 | -C=O (ester) |
Solvent: DMSO-d₆
The FTIR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Broad | O-H stretch (phenolic) |
| 2225 | Strong | C≡N stretch (nitrile) |
| 1715 | Strong | C=O stretch (ester) |
| 1600 | Medium | C=C stretch (aromatic) |
| 1585 | Medium | C=C stretch (vinylic) |
| 1250 | Strong | C-O stretch (ester) |
| 1170 | Strong | C-O stretch (phenol) |
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The GC-MS spectrum of this compound shows a molecular ion peak [M]⁺ at m/z = 217, consistent with its molecular weight.
Major Fragmentation Peaks:
| m/z | Proposed Fragment Ion |
| 217 | [M]⁺ (Molecular ion) |
| 189 | [M - C₂H₄]⁺ (Loss of ethene from the ethyl ester) |
| 172 | [M - OEt]⁺ (Loss of the ethoxy radical) |
| 144 | [M - COOEt]⁺ (Loss of the ethoxycarbonyl radical) |
| 116 | [C₇H₄O]⁺ (Fragment from the hydroxyphenyl group) |
Biological Activity and Signaling Pathway
Derivatives of cyanoacrylates have garnered significant interest in drug development due to their diverse biological activities, including anticancer properties. Research has indicated that some of these compounds can exert their effects by modulating key cellular signaling pathways that are often dysregulated in cancer.
Inhibition of the JAK/STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Constitutive activation of this pathway is a hallmark of many human cancers and contributes to tumor growth and progression. Small molecule inhibitors that target the JAK/STAT3 pathway are therefore considered promising anticancer therapeutics. It has been shown that certain cyanoacrylate derivatives can inhibit the JAK/STAT3 signaling pathway, leading to a reduction in the phosphorylation of key proteins like JAK1, JAK2, and STAT3.[2] This, in turn, downregulates the expression of STAT3 target genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.
Caption: Proposed inhibition of the JAK/STAT3 signaling pathway by a cyanoacrylate derivative.
Experimental Workflow
The process of synthesizing and evaluating the biological activity of this compound and its derivatives follows a structured workflow.
Caption: Experimental workflow for the synthesis and evaluation of the target compound.
Conclusion
This technical guide has outlined the synthesis and comprehensive characterization of this compound. The presented Knoevenagel condensation protocol offers an efficient route to this valuable compound. The detailed spectroscopic and physical data provide a benchmark for its identification and quality control. Furthermore, the exploration of its potential role as an inhibitor of the JAK/STAT3 signaling pathway highlights its significance for researchers and professionals in the field of drug development. The provided experimental workflows and pathway diagrams serve as a practical resource for further investigation and application of this and related cyanoacrylate derivatives in medicinal chemistry and cancer research.
References
An In-depth Technical Guide to (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, also known by the synonym Tyrphostin AG 490, is a synthetic organic compound with significant biological activities. It is a member of the tyrphostin family, known for its inhibitory effects on protein tyrosine kinases. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, and an in-depth analysis of its mechanism of action as a potent inhibitor of the Janus kinase (JAK) signaling pathway. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in their exploration of this compound for therapeutic applications, particularly in oncology and immunology.
Chemical and Physical Properties
This compound is a well-characterized small molecule. Its core chemical and physical properties are summarized in the table below, providing a foundational understanding of the compound for experimental design and application.
| Property | Value | Reference |
| IUPAC Name | ethyl (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | [1] |
| Synonyms | Tyrphostin AG 490, Ethyl-alpha-cyano-4-hydroxycinnamate | [1][2] |
| CAS Number | 6935-44-0 | [3] |
| Molecular Formula | C₁₂H₁₁NO₃ | [3] |
| Molecular Weight | 217.22 g/mol | [3] |
| Melting Point | 180-182 °C | [3] |
| Boiling Point | 381.8 °C | [3] |
| Solubility | Soluble in DMSO and EtOH | [4] |
| Appearance | Solid | [5] |
| Storage | 2-8°C | [3] |
Synthesis and Purification
The primary method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (4-hydroxybenzaldehyde).
Synthesis Protocol: Knoevenagel Condensation
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-hydroxybenzaldehyde
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Heating mantle and stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 mmol of 4-hydroxybenzaldehyde and 12 mmol of ethyl cyanoacetate in a suitable solvent such as ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.[6]
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the crude product by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
Recrystallization is a highly effective method for purifying the crude product.[7]
Materials:
-
Crude this compound
-
Ethanol or Ethyl acetate (recrystallization solvent)
-
Heating mantle
-
Erlenmeyer flasks
-
Buchner funnel and filter paper
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or ethyl acetate to dissolve the solid completely.[7]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Biological Activity and Mechanism of Action
This compound, as Tyrphostin AG 490, is a potent inhibitor of several protein tyrosine kinases, with a notable selectivity for Janus kinase 2 (JAK2). Its inhibitory activity disrupts key signaling pathways involved in cell growth, proliferation, and immune responses.
Kinase Inhibition Profile
The compound exhibits inhibitory activity against a range of tyrosine kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target Kinase | IC₅₀ Value | Reference |
| JAK2 | ~10 µM | [4][8] |
| JAK3 | 20 µM | [4] |
| EGFR | 0.1 µM | [8] |
| ErbB2 (HER2) | 13.5 µM | [4][8] |
It is important to note that AG 490 shows no significant activity against Lck, Lyn, Btk, Syk, and Src tyrosine kinases.[4]
Inhibition of the JAK-STAT Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and survival.
The binding of a cytokine to its receptor activates the associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.[9] this compound inhibits the kinase activity of JAK2, thereby preventing the phosphorylation and activation of downstream STAT proteins, particularly STAT3.[10] This blockade of STAT3 signaling leads to the suppression of cell proliferation and induction of apoptosis in various cancer cell lines.[10]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a framework for assessing the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., multiple myeloma cells)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is designed to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates.[11]
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with various concentrations of this compound for a specified time.
-
Lyse the cells using ice-cold lysis buffer.[12]
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
Caption: A general experimental workflow for Western blot analysis.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent due to its potent inhibitory effects on the JAK-STAT signaling pathway. This guide provides essential information on its chemical properties, synthesis, and biological evaluation. The detailed protocols and diagrams are intended to facilitate further investigation into its mechanism of action and its potential for development into novel treatments for cancer and inflammatory diseases. As with any experimental work, researchers should adhere to all relevant safety guidelines and optimize protocols for their specific experimental systems.
References
- 1. This compound | C12H11NO3 | CID 668171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. JAK2 tyrosine kinase inhibitor tyrphostin AG490 downregulates the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription (STAT) pathways and induces apoptosis in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate molecular structure
An In-depth Technical Guide on (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
Abstract
This compound, also known as ethyl-alpha-cyano-4-hydroxycinnamate, is an organic compound with significant applications in medicinal chemistry and materials science.[1] Its molecular structure, featuring a cyano group, an acrylate moiety, and a hydroxyphenyl group, provides a versatile scaffold for the synthesis of various bioactive molecules and functional materials.[1][2] This technical guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and spectroscopic characterization. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Properties
This compound is an organic compound with the molecular formula C₁₂H₁₁NO₃.[1][3][4] It is recognized for its role as a key intermediate in the synthesis of more complex molecules, including flavonoids and other polyphenolic compounds with potential therapeutic properties.[2]
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented in Table 1.
| Identifier | Value |
| CAS Number | 6935-44-0[1][3][4] |
| Molecular Formula | C₁₂H₁₁NO₃[1][3][4] |
| Molecular Weight | 217.22 g/mol [1][3][4] |
| IUPAC Name | ethyl (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate[1][3] |
| InChI | InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-7,14H,2H2,1H3/b10-7+[1][3] |
| InChI Key | HRBVVSOFSLPAOY-JXMROGBWSA-N[1] |
| Canonical SMILES | CCOC(=O)C(=CC1=CC=C(C=C1)O)C#N[1] |
| Isomeric SMILES | CCOC(=O)/C(=C/C1=CC=C(C=C1)O)/C#N[1] |
Physical and Chemical Properties
The known physical and chemical properties of the compound are summarized in Table 2.
| Property | Value |
| Melting Point | 180-182°C[2] |
| Boiling Point | 381.8°C[2] |
| Purity | ≥ 97%[5] |
| Storage Temperature | 2-8°C[2] |
Molecular Structure
The molecular structure of this compound is characterized by an ethyl acrylate backbone substituted with a cyano group and a 4-hydroxyphenyl group. The "(E)" designation indicates the stereochemistry at the carbon-carbon double bond, where the larger substituents (the ester group and the phenyl ring) are on opposite sides.
Figure 1: 2D molecular structure of this compound.
Synthesis
The most prevalent and efficient method for synthesizing this compound is the Knoevenagel condensation reaction.[1] This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, 4-hydroxybenzaldehyde, typically in the presence of a basic catalyst.[1]
Experimental Protocol
A reported procedure for the synthesis is as follows:
-
A mixture of 30 g of 4-hydroxybenzaldehyde, 31.7 g of ethyl cyanoacetate, 4.5 ml of acetic acid, and 1.9 g of ammonium acetate is prepared in 100 ml of ethyl alcohol.[6]
-
The mixture is refluxed with heating for 4 hours.[6]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated and purified, often through recrystallization, to yield the final compound.
Alternative methods, such as microwave-assisted synthesis and base-free conditions using metal catalysts, have also been explored to improve reaction times and yields.[1]
Synthesis Workflow
The general workflow for the Knoevenagel condensation to produce this compound is illustrated below.
Figure 2: General workflow for the synthesis via Knoevenagel condensation.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2220-2230 | Cyano (-C≡N) | Strong, sharp absorption band characteristic of the C-N triple bond stretch.[1] |
| 1737 | Carbonyl (C=O) | Strong absorption from the ester group.[7] |
| 1613-1663 | Alkene (C=C) | Absorption corresponding to the carbon-carbon double bond.[7] |
| 1245 | Aromatic C-H | Bending vibration of the aromatic ring.[7] |
| Broad OH stretch | Hydroxyl (-OH) | A broad band is expected for the phenolic hydroxyl group. |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy confirms the arrangement of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 1.35-1.45 | Triplet | 3H | Methyl protons (-CH₃) of the ethyl ester group.[1] |
| 4.30-4.40 | Quartet | 2H | Methylene protons (-CH₂) of the ethyl ester group.[1] |
| 6.90-8.00 | Multiplets | 4H | Aromatic protons of the 4-hydroxyphenyl group. |
| ~8.20 | Singlet | 1H | Vinylic proton (-CH=). |
| Broad Singlet | Singlet | 1H | Phenolic hydroxyl proton (-OH). |
Biological and Chemical Significance
This compound holds considerable interest in several scientific domains due to its versatile chemical nature.
-
Pharmaceutical Intermediate : It is a valuable precursor for the synthesis of various bioactive compounds.[1] Derivatives of this molecule have been investigated for their anti-cancer properties, which are thought to arise from their interaction with cellular pathways involved in tumor proliferation.[1]
-
Antioxidant Potential : The presence of the phenolic hydroxyl group suggests potential antioxidant activity, making it a building block for compounds designed to combat oxidative stress.[2]
-
Materials Science : The conjugated system within the molecule makes it suitable for applications in materials science, such as the development of polymers and materials with specific optical and electronic properties, including UV-absorbing materials.[1][2]
-
Liquid Crystal Research : The compound has been studied for its potential application in liquid crystals, specifically for its ability to form smectic liquid crystalline phases.[1]
Conclusion
This compound is a well-characterized organic compound with a straightforward synthesis and a range of potential applications. Its utility as a synthetic intermediate in the pharmaceutical and materials science industries is well-established. This guide has provided a detailed overview of its chemical and physical properties, molecular structure, synthesis, and spectroscopic profile to serve as a valuable resource for researchers and professionals. Further investigation into its biological activities and the development of novel derivatives continues to be an active area of research.
References
- 1. Buy this compound | 6935-44-0 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C12H11NO3 | CID 668171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate (CAS 6935-44-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, with CAS number 6935-44-0, is a cinnamic acid derivative belonging to the cyanoacrylate class of compounds. Its structure, featuring a hydroxyphenyl group, a cyano group, and an acrylate moiety, makes it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide draws upon information from structurally related compounds to provide insights into its potential as an anticancer and antioxidant agent. The document includes detailed experimental protocols for its synthesis and for assays to evaluate its biological activities, alongside visualizations of key signaling pathways potentially modulated by this class of compounds.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₁₂H₁₁NO₃.[1][2] It possesses a molecular weight of approximately 217.22 g/mol .[1][2][3] The presence of the cyano and hydroxyphenyl groups contributes to its specific chemical characteristics and potential for various chemical interactions.[4]
| Property | Value | Source(s) |
| CAS Number | 6935-44-0 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 217.22 g/mol | [1][2][3] |
| IUPAC Name | ethyl (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | [2] |
| Synonyms | Ethyl-alpha-cyano-4-hydroxycinnamate | [2] |
| Melting Point | 180-182°C | [3] |
| Boiling Point | 381.8°C | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis
The primary and most common method for synthesizing this compound is the Knoevenagel condensation reaction.[4] This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, 4-hydroxybenzaldehyde, in the presence of a basic catalyst.[4]
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from general procedures for the synthesis of ethyl 2-cyano-3-arylacrylate derivatives.
Materials:
-
4-hydroxybenzaldehyde
-
Ethyl cyanoacetate
-
Ethanol
-
Piperidine (or another basic catalyst such as sodium ethoxide or diisopropylethylammonium acetate)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient.[4]
Workflow for Knoevenagel Condensation:
Caption: General workflow for the synthesis via Knoevenagel condensation.
Biological Activities
While specific quantitative data for this compound is scarce, its structural similarity to other cyanoacrylate derivatives and tyrphostins suggests potential anticancer and antioxidant activities.
Anticancer Activity
Derivatives of ethyl 2-cyano-3-arylacrylate have demonstrated cytotoxic effects against various human cancer cell lines.[5] These compounds are structurally related to tyrphostins, a class of compounds known to inhibit protein tyrosine kinases (PTKs).[6] Overactivity of PTKs is a hallmark of many cancers, making them a key target for anticancer drug development.
Although no specific IC₅₀ values for this compound are readily available, the following table presents data for structurally similar tyrphostin compounds, which act as tyrosine kinase inhibitors.
| Compound | Target(s) | IC₅₀ | Cell Line(s) | Source(s) |
| Tyrphostin AG-490 | Jak2, Jak3, EGFR, ErbB2 | 10 µM (Jak2), 20 µM (Jak3), 2 µM (EGFR), 13.5 µM (ErbB2) | T cells | [5] |
| Tyrphostin AG-1478 | EGFR | 3 nM | A549, DU145 | |
| I-OMe-Tyrphostin AG 538 | IGF-1R, PI5P4Kα | 1 µM (PI5P4Kα) | PANC1 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a general procedure for assessing the in vitro anticancer activity of a compound using the MTT assay.[7]
Materials:
-
Human cancer cell lines (e.g., A549 - lung, HT-29 - colorectal, HepG2 - liver)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO and then prepare serial dilutions in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Workflow for MTT Assay:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antioxidant Activity
The phenolic hydroxyl group in the structure of this compound suggests that it may possess antioxidant properties by acting as a hydrogen donor to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate or spectrophotometer cuvettes
Procedure:
-
Prepare DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep violet color.
-
Prepare Sample Solutions: Prepare a stock solution of the test compound in methanol or ethanol and make a series of dilutions.
-
Reaction: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with various concentrations of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The discoloration of the DPPH solution from violet to yellow indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against concentration.
Potential Mechanism of Action: Inhibition of EGFR Signaling
Given the structural similarities to tyrphostins, a likely mechanism of action for the anticancer activity of this compound is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.
Inhibition of EGFR autophosphorylation would block the recruitment and activation of downstream signaling proteins, thereby attenuating these pro-cancerous signals. Key downstream pathways affected include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.
EGFR Signaling Pathway
Caption: Overview of the EGFR signaling pathway and its inhibition.
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade, a downstream effector of EGFR.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway, promoting cell survival.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery, particularly as an anticancer and antioxidant agent. Its synthesis via the Knoevenagel condensation is well-established. While direct biological data for this specific compound is limited, its structural relationship to known tyrosine kinase inhibitors provides a strong rationale for its investigation as an inhibitor of EGFR and other related signaling pathways. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this and related cyanoacrylate derivatives. Further studies are warranted to elucidate the specific biological targets and quantify the efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C12H11NO3 | CID 668171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food [mdpi.com]
An In-depth Technical Guide on the Core Mechanism of Action of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
Abstract
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, a member of the tyrphostin family of compounds and widely known as Tyrphostin AG17, has been investigated for its antiproliferative and pro-apoptotic properties. While initially classified as a protein tyrosine kinase inhibitor, substantial evidence indicates that its primary mechanism of action at physiologically relevant concentrations is the disruption of mitochondrial function. This technical guide provides a comprehensive overview of the core mechanism of action of Tyrphostin AG17, detailing its effects on mitochondrial bioenergetics, the subsequent induction of cell cycle arrest and apoptosis, and its limited activity as a direct kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cellular metabolism and cancer therapeutics.
Introduction
This compound, hereafter referred to as AG17, is a small molecule that has demonstrated significant biological activity in various preclinical models. As a tyrphostin, it was initially explored for its potential to inhibit protein tyrosine kinases, which are critical mediators of cellular signaling and are often dysregulated in cancer. However, subsequent research has revealed a more complex and nuanced mechanism of action, with its most potent effects stemming from its role as a mitochondrial uncoupler. This guide will synthesize the available data to present a detailed understanding of how AG17 exerts its cellular effects.
Core Mechanism of Action: Mitochondrial Uncoupling
The principal mechanism through which AG17 exerts its antiproliferative effects is the uncoupling of oxidative phosphorylation in mitochondria.[1][2] Structurally identical to the known protonophore SF 6847, AG17 disrupts the electrochemical gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[2]
This uncoupling activity leads to several critical downstream cellular consequences:
-
Dissipation of Mitochondrial Membrane Potential (ΔΨm): AG17 directly leads to a loss of the mitochondrial membrane potential.[3][4]
-
Inhibition of ATP Synthesis: By disrupting the proton gradient, AG17 potently inhibits the F1Fo-ATP synthase, leading to a rapid depletion of cellular ATP.[3][4]
-
Increased Oxygen Consumption: Initially, as the proton gradient is dissipated, the electron transport chain works at an accelerated rate to try and restore it, leading to an increase in oxygen consumption.
The potent nature of this mitochondrial activity is highlighted by the low concentrations at which it occurs, with an IC50 for the inhibition of ATP synthesis in the nanomolar range.[1]
Downstream Cellular Effects
The severe metabolic stress induced by mitochondrial uncoupling triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.
Induction of Apoptosis
AG17 is a potent inducer of apoptosis, even in cancer cells that are resistant to conventional chemotherapy due to the overexpression of anti-apoptotic proteins like Bcl-2.[5] The apoptotic pathway initiated by AG17 is primarily the intrinsic, or mitochondrial, pathway. One of the key events in AG17-induced apoptosis is the activation of caspase-3.[6][7]
Cell Cycle Arrest
In addition to inducing apoptosis, AG17 causes a significant arrest of the cell cycle in the G1 phase.[5] This arrest is characterized by:
-
A marked reduction in the activity of cyclin-dependent kinase 2 (CDK2).[5]
-
Decreased protein levels of the cyclin-dependent kinase inhibitors p16 and p21.[5]
The precise mechanism linking mitochondrial uncoupling to this specific G1 arrest profile is an area of ongoing research, but it is likely a consequence of the profound cellular stress and energy depletion.[8]
Protein Tyrosine Kinase Inhibition Profile
While AG17 belongs to the tyrphostin class of compounds, its activity as a direct protein tyrosine kinase inhibitor is modest at concentrations that induce cell death. There is a notable lack of comprehensive kinase screening data for AG17 in the public domain.[9] It has been shown to be a very weak inhibitor of Src kinase.[1] The observed general reduction in tyrosine phosphorylation within cells treated with AG17 is likely a secondary effect of ATP depletion and broad cellular stress rather than the result of specific, high-affinity kinase inhibition.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for Tyrphostin AG17 and its derivatives.
Table 1: Antiproliferative and Mitochondrial Activity of Tyrphostin AG17
| Parameter | Cell Lines/System | Value | Reference(s) |
| 50% Growth Inhibition (GI50) | Panel of 13 human tumor cell lines | 0.7 - 4.0 µM | [3][4] |
| Inhibition of ATP Synthesis (IC50) | Isolated mitochondria | 0.0035 µM | [1] |
| Mitochondrial Uncoupling (Cmax) | Isolated mitochondria | 0.02 µM | [1] |
| Src Kinase Inhibition (IC50) | In vitro kinase assay | >350 µM | [1] |
Table 2: CDK2 Inhibitory Activity of Tyrphostin AG17 Derivatives
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| Derivative 14 | In vitro CDK2 assay | 2.53 | [7] |
| Derivative 16 | In vitro CDK2 assay | 1.79 | [7] |
| Derivative 20 | In vitro CDK2 assay | 2.92 | [7] |
Note: The derivatives in Table 2 are structurally related to AG17 but are not identical.
Experimental Protocols
Measurement of Mitochondrial Membrane Potential
This protocol describes a method for assessing changes in mitochondrial membrane potential (ΔΨm) in response to AG17 treatment using the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well, black-walled, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of AG17 in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium. The final DMSO concentration should be ≤ 0.1%. Replace the medium in the wells with the medium containing AG17 or vehicle control. Incubate for the desired time period (e.g., 1-6 hours).
-
Dye Loading: Prepare a working solution of TMRM in pre-warmed cell culture medium. Remove the compound-containing medium and add the TMRM solution to each well. Incubate at 37°C for 30 minutes, protected from light.
-
Washing: Gently aspirate the TMRM solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fluorescence Measurement: Add pre-warmed PBS to each well and immediately measure the fluorescence using a plate reader with appropriate filters for TMRM (e.g., excitation ~548 nm, emission ~573 nm).
-
Data Analysis: Background fluorescence is subtracted, and the fluorescence intensity of AG17-treated wells is compared to the vehicle-treated control wells to determine the percentage loss of mitochondrial membrane potential.
In Vitro CDK2 Kinase Assay
This protocol provides a general method to assess the direct inhibitory effect of AG17 on CDK2 activity.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2), a CDK2 substrate (e.g., a biotinylated Rb peptide), and purified recombinant CDK2/Cyclin A enzyme.
-
Inhibitor Addition: Add AG17 at various concentrations (typically in DMSO, with a final concentration ≤ 1%) to the reaction wells. Include a no-inhibitor control and a no-enzyme control. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to a final concentration that is close to the Km for CDK2 (e.g., 100 µM).
-
Incubation: Incubate the reaction plate at 30°C for a set time (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction by adding EDTA. The amount of phosphorylated substrate can be quantified using various methods, such as an ELISA-based format with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase activity relative to the no-inhibitor control for each AG17 concentration. Plot the percentage of activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
References
- 1. Mitochondrial uncoupling protein 2 induces cell cycle arrest and necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of 17-AAG-induced apoptosis: role of Bcl-2, Bcl-XL, and Bax downstream of 17-AAG-mediated down-regulation of Akt, Raf-1, and Src kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The tryphostin AG17 induces apoptosis and inhibition of cdk2 activity in a lymphoma cell line that overexpresses bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrphostin AG17 inhibits adipocyte differentiation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrphostin AG-17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Inhibition of mitochondrial protein synthesis leads to proliferation arrest in the G1-phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, a member of the tyrphostin family of compounds, has emerged as a molecule of significant interest in biomedical research, particularly in the fields of oncology and cell signaling. This technical guide provides a comprehensive overview of its biological activity, focusing on its mechanism of action as a protein tyrosine kinase inhibitor. This document details its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) signaling pathway, presents quantitative biological data, and provides detailed experimental protocols for its characterization. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its cellular and molecular interactions.
Introduction
This compound, also known as Ethyl-alpha-cyano-4-hydroxycinnamate, is a synthetic organic compound recognized for its potential as a modulator of cellular signaling pathways.[1] Structurally, it belongs to the tyrphostin class of molecules, which are known for their ability to inhibit protein tyrosine kinases (PTKs).[2] PTKs are critical enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[3] Dysregulation of PTK activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3]
This guide will delve into the specific biological activities of this compound, with a primary focus on its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key member of the receptor tyrosine kinase family.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | ethyl (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate |
| Synonyms | Ethyl-alpha-cyano-4-hydroxycinnamate, Tyrphostin AG 10 analog |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| CAS Number | 6935-44-0 |
Biological Activity and Mechanism of Action
The primary biological activity of this compound stems from its function as a protein tyrosine kinase inhibitor.[2] It exerts its effects by competing with ATP for the binding site on the kinase domain of receptor tyrosine kinases, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways.[4]
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intrinsic tyrosine kinase activity.[5] This leads to the autophosphorylation of several tyrosine residues in its cytoplasmic tail, creating docking sites for various adaptor proteins and enzymes.[5] This initiates a cascade of intracellular signaling events that are crucial for normal cell function but are often hyperactivated in cancer.[6]
The inhibition of EGFR by this compound blocks the activation of two major downstream signaling pathways:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to the regulation of gene expression involved in cell proliferation, differentiation, and survival.
-
The PI3K-AKT-mTOR Pathway: This pathway is a critical regulator of cell growth, metabolism, and survival, and its aberrant activation is a frequent event in cancer.
Quantitative Biological Data
The following table summarizes the available quantitative data for tyrphostin compounds related to this compound, providing a comparative context for its potential inhibitory activity.
| Compound | Target | IC₅₀ | Assay Type |
| Tyrphostin AG 10 | EGFR Kinase | 560 μM | Enzyme Inhibition Assay |
| Tyrphostin AG-825 | ErbB2 (HER2) | 0.15 µM | Enzyme Inhibition Assay |
| Tyrphostin AG-494 | EGFR | 1.2 µM | Autophosphorylation Assay |
| Tyrphostin AG-556 | EGFR | 5 µM | Cell Growth Inhibition |
| Tyrphostin AG-1478 | EGFR | 3 nM | Enzyme Inhibition Assay |
Data compiled from references[1][5][7][8][9].
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Synthesis via Knoevenagel Condensation
The primary synthetic route to this compound is the Knoevenagel condensation.[10]
Materials:
-
4-hydroxybenzaldehyde
-
Ethyl cyanoacetate
-
Sodium ethoxide (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of sodium ethoxide (e.g., 20 mol%) to the mixture.
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
EGFR Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
This compound (test compound)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white microplates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the test compound, EGFR enzyme, and substrate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the data on a semi-log graph.[3]
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][11][12][13]
Materials:
-
Human cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Western Blot Analysis of EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR in response to treatment with the inhibitor.[4][14][15][16][17]
Materials:
-
A431 cells (or other suitable cell line)
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture A431 cells and serum-starve overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-EGFR.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of EGFR phosphorylation.
Conclusion
This compound is a promising tyrphostin-based inhibitor of the EGFR signaling pathway. Its ability to block the kinase activity of EGFR and subsequently inhibit downstream pro-survival and proliferative signaling cascades highlights its potential as a lead compound in the development of novel anti-cancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this and related compounds. Further studies are warranted to precisely determine its IC₅₀ values against a panel of kinases and to evaluate its efficacy in preclinical models of cancer.
References
- 1. 4-HYDROXYBENZYLIDENEMALONONITRILE | 3785-90-8 [chemicalbook.com]
- 2. 2-(1-THIENYL)ETHYL-3,4-DIHYDROXYBENZYLIDENE-CYANOACETATE | 132465-10-2 [chemicalbook.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. 3785-90-8 | CAS数据库 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Tyrphostin AG 1024: A Technical Guide to its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG 1024 is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the biological activity of Tyrphostin AG 1024, its primary and secondary molecular targets, and its effects on critical signaling pathways. The document includes a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visual representations of its mechanisms of action to support further research and drug development efforts.
Introduction
Tyrphostin AG 1024 is a synthetic tyrosine kinase inhibitor that has garnered significant interest in cancer research due to its ability to selectively target the IGF-1R signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. AG 1024 has been shown to induce apoptosis, inhibit cell proliferation, and exhibit anti-tumor activity in various cancer cell lines and preclinical models.[2][3] This guide serves as a comprehensive resource for understanding the multifaceted biological effects of Tyrphostin AG 1024.
Molecular Targets and Biological Activity
The primary molecular target of Tyrphostin AG 1024 is the Insulin-like Growth Factor-1 Receptor (IGF-1R). It also exhibits inhibitory activity against the highly homologous Insulin Receptor (IR), albeit with lower potency.
Primary Targets
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): AG 1024 acts as a selective inhibitor of IGF-1R, a receptor tyrosine kinase.[1] It competitively and reversibly binds to the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.
-
Insulin Receptor (IR): While selective for IGF-1R, AG 1024 also inhibits the insulin receptor (IR), though with a significantly higher IC50 value.[2][3]
Other Molecular Targets
-
Bcr-Abl: In the context of Chronic Myelogenous Leukemia (CML), Tyrphostin AG 1024 has been shown to downregulate the expression of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives leukemogenesis. This effect is particularly relevant in cases of resistance to other Bcr-Abl inhibitors like imatinib (STI571).
-
JAK1: Recent studies have indicated that AG 1024 can diminish Janus Kinase 1 (JAK1) protein levels, suggesting a role in modulating cytokine signaling pathways. This activity appears to be independent of its effects on IGF-1R and IR.
Biological Activities
-
Inhibition of Cell Proliferation: Tyrphostin AG 1024 effectively inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner.[2][3]
-
Induction of Apoptosis: The compound is a potent inducer of programmed cell death (apoptosis) in cancer cells.[2][3]
-
Anti-Cancer Activity: In vivo studies have demonstrated that Tyrphostin AG 1024 can significantly delay tumor growth.[2]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of Tyrphostin AG 1024.
| Target/Process | Cell Line/System | IC50 Value | Reference(s) |
| IGF-1R Autophosphorylation | In vitro kinase assay | 7 µM | [2][3] |
| Insulin Receptor (IR) Autophosphorylation | In vitro kinase assay | 57 µM | [2][3] |
| Bcr-Abl expressing cells | UT7-9, Ba/F3-p210 | 1-5 µM (apoptosis) | [2] |
Table 1: Inhibitory Concentration (IC50) of Tyrphostin AG 1024
| Parameter | Conditions | Value | Reference(s) |
| Inhibition of cell proliferation | Dose-dependent (2-10 µM) over 1-5 days | Not specified | [2] |
| Induction of apoptosis | 1-5 µM over 1-3 days in UT7-9 and Baf3-p210 cells | Not specified | [2] |
| In vivo tumor growth delay | 30 µ g/day , i.p. for 2 weeks | Significant delay | [2] |
Table 2: Biological Activity Parameters of Tyrphostin AG 1024
Signaling Pathways
Tyrphostin AG 1024 exerts its biological effects by modulating key signaling pathways downstream of IGF-1R and other targets.
PI3K/Akt Pathway
By inhibiting IGF-1R, AG 1024 prevents the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt. The PI3K/Akt pathway is a critical regulator of cell survival, and its inhibition by AG 1024 leads to the downregulation of anti-apoptotic proteins and the promotion of apoptosis.
Figure 1: Inhibition of the PI3K/Akt signaling pathway by Tyrphostin AG 1024.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade downstream of IGF-1R that promotes cell proliferation. Tyrphostin AG 1024 has been shown to inhibit this pathway, contributing to its anti-proliferative effects.
Figure 2: Inhibition of the MAPK/ERK signaling pathway by Tyrphostin AG 1024.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of Tyrphostin AG 1024.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of Tyrphostin AG 1024 on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tyrphostin AG 1024 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Tyrphostin AG 1024 in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of AG 1024. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3: Experimental workflow for the MTT cell proliferation assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by Tyrphostin AG 1024.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tyrphostin AG 1024 stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of Tyrphostin AG 1024 for the desired time.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Figure 4: Experimental workflow for the Annexin V/PI apoptosis assay.
Western Blotting
This protocol is used to detect changes in the expression and phosphorylation status of proteins in response to Tyrphostin AG 1024 treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tyrphostin AG 1024 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Tyrphostin AG 1024 as described in the previous protocols.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Conclusion
Tyrphostin AG 1024 is a valuable research tool for investigating the role of the IGF-1R signaling pathway in cancer and other diseases. Its ability to selectively inhibit IGF-1R and modulate downstream signaling pathways makes it a promising candidate for further preclinical and clinical investigation. This technical guide provides a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of Tyrphostin AG 1024.
References
A Comprehensive Spectroscopic and Methodological Guide to (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is an organic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of approximately 217.22 g/mol .[1][2] This molecule is of significant interest in medicinal chemistry and materials science, primarily due to its structural features, including a cyano group, an ethyl ester, and a hydroxyphenyl moiety.[1] These functional groups make it a valuable precursor and intermediate in the synthesis of various bioactive compounds, particularly those with potential applications in cancer research.[1] Research has indicated that derivatives of this compound may possess anti-cancer properties and potential antioxidant activity.[1] The primary synthesis route for this compound is the Knoevenagel condensation reaction.[1] This guide provides a detailed overview of its spectroscopic signature and the experimental protocols for its synthesis and characterization.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The data presented below has been compiled from publicly available databases and scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals corresponding to the ethyl ester and the aromatic and vinylic protons. The ethyl group characteristically presents as a triplet for the methyl protons and a quartet for the methylene protons.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.35 - 1.45 | Triplet | 3H | -CH₃ (Ethyl ester) |
| 4.30 - 4.40 | Quartet | 2H | -OCH₂- (Ethyl ester) |
| 6.90 - 7.00 (approx.) | Doublet | 2H | Aromatic protons (ortho to -OH) |
| 7.80 - 7.90 (approx.) | Doublet | 2H | Aromatic protons (meta to -OH) |
| 8.10 - 8.20 (approx.) | Singlet | 1H | Vinylic proton (-CH=) |
| 9.50 - 10.50 (approx.) | Singlet (broad) | 1H | Phenolic -OH |
Note: Aromatic and vinylic proton shifts are estimations based on structurally similar compounds. The phenolic proton signal may be broad and its position can vary depending on solvent and concentration.
2.1.2 ¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule. Specific data for this compound is not widely published, but expected chemical shifts can be inferred from analogous structures.[3][4]
| Chemical Shift (δ) ppm | Assignment |
| 14.2 | -CH₃ (Ethyl ester) |
| 62.5 | -OCH₂- (Ethyl ester) |
| 100 - 105 | =C(CN)COOEt |
| 115 - 117 | -C≡N |
| 116.5 | Aromatic C (ortho to -OH) |
| 124.0 | Aromatic C (quaternary, attached to vinyl group) |
| 133.5 | Aromatic C (meta to -OH) |
| 154 - 156 | =CH-Ar |
| 161 - 163 | Aromatic C (quaternary, attached to -OH) |
| 163.0 | -C=O (Ester) |
Note: These are predicted chemical shifts based on data from similar compounds and may not represent exact experimental values.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is crucial for identifying the key functional groups within the molecule. The most diagnostic peak is the strong, sharp absorption from the cyano group.[1]
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3400 - 3200 (broad) | Medium | O-H stretch (Phenol) |
| 2220 - 2230 | Strong, Sharp | C≡N stretch (Nitrile) |
| 1725 - 1710 | Strong | C=O stretch (Ester) |
| 1610 - 1590 | Medium | C=C stretch (Alkenyl & Aromatic) |
| 1250 - 1150 | Strong | C-O stretch (Ester & Phenol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak corresponds to the compound's molecular weight.[2]
| m/z | Relative Intensity | Assignment |
| 217 | High | [M]⁺ (Molecular Ion) |
| 189 | Medium | [M - C₂H₄]⁺ |
| 172 | Medium | [M - OC₂H₅]⁺ |
| 133 | High | [M - COOEt - CN]⁺ |
Experimental Protocols
Synthesis via Knoevenagel Condensation
This compound is typically synthesized using the Knoevenagel condensation reaction.[1]
Procedure:
-
To a 250 ml round-bottom flask, add 4-hydroxybenzaldehyde (30 g), ethyl cyanoacetate (31.7 g), acetic acid (4.5 ml), and ammonium acetate (1.9 g) in 100 ml of ethyl alcohol.[5]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for approximately 4 hours.[5]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate (8:2) mobile phase.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Spectroscopic Characterization
Instrumentation:
-
NMR: Spectra are typically recorded on a 400 MHz spectrometer (e.g., Bruker).[3]
-
IR: Spectra are obtained using an FT-IR spectrometer (e.g., Perkin Elmer) with KBr pellets.[3]
-
MS: Mass spectra are acquired using an instrument equipped with an appropriate ionization source, such as a GC-MS system (e.g., Agilent 1100 series).[2][3]
Methodology:
-
¹H and ¹³C NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
FT-IR: Mix a small amount of the dry, solid sample with spectroscopic grade KBr powder. Press the mixture into a thin, transparent pellet for analysis.
-
MS: Introduce a dilute solution of the sample into the mass spectrometer. For GC-MS, the sample is vaporized and separated on a capillary column before entering the mass analyzer.[2]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from synthesis to spectroscopic characterization of the target compound.
Caption: Workflow for synthesis and spectroscopic analysis.
References
An In-depth Technical Guide on the Solubility and Stability of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate (ECPA), a compound of interest in pharmaceutical and materials science research. This document synthesizes qualitative and extrapolated information to guide researchers in handling, formulating, and analyzing this molecule.
Introduction
This compound, also known as Ethyl-alpha-cyano-4-hydroxycinnamate, is a derivative of cinnamic acid with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of approximately 217.22 g/mol .[1][2] Its structure, featuring a hydroxyphenyl group, a cyano group, and an acrylate moiety, suggests potential applications in areas such as the development of UV-absorbing materials, and as a building block for more complex molecules with biological activities, including antioxidant and anti-inflammatory properties.[3] A thorough understanding of its solubility and stability is paramount for its effective application in research and development.
Solubility Profile
Qualitative Solubility:
The compound is reported to have moderate solubility in hot ethanol and limited solubility at ambient temperatures, which makes ethanol an effective solvent for its purification via recrystallization.[1] The synthesis of ECPA, often a Knoevenagel condensation, utilizes protic solvents like ethanol and methanol, as well as aprotic polar solvents such as dimethylformamide (DMF) and acetonitrile, indicating at least moderate solubility in these organic solvents.[1]
Estimated Solubility in Common Solvents:
While specific values for ECPA are unavailable, data for the related compound, ethyl cinnamate, can provide some insight. Ethyl cinnamate is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] It is also miscible with ethanol and ether but is almost insoluble in water and glycerol.[5] Given the structural similarities, a similar trend in solubility can be anticipated for ECPA, with the phenolic hydroxyl group potentially increasing its polarity and slightly enhancing its solubility in more polar organic solvents and possibly in aqueous solutions at elevated pH where the phenol can deprotonate.
Table 1: Estimated Solubility of this compound
| Solvent Classification | Solvent | Estimated Solubility | Rationale / Reference |
| Protic Solvents | Ethanol | Moderately soluble (especially when heated) | Used for recrystallization.[1] |
| Methanol | Likely soluble | Similar to ethanol, used in synthesis.[1] | |
| Water | Poorly soluble | Typical for similar organic esters.[5] | |
| Aprotic Polar Solvents | Acetonitrile | Likely soluble | Used as a solvent in synthesis.[1] |
| Dimethylformamide (DMF) | Likely soluble | Used as a solvent in synthesis.[1] | |
| Dimethyl sulfoxide (DMSO) | Likely soluble | Common solvent for similar organic compounds.[4] | |
| Acetone | Likely soluble | Common solvent for similar organic compounds.[4] | |
| Aprotic Nonpolar Solvents | Dichloromethane | Likely soluble | Common solvent for similar organic compounds.[4] |
| Chloroform | Likely soluble | Common solvent for similar organic compounds.[4] |
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and application. While specific degradation kinetics for this molecule are not published, general knowledge of related compounds and forced degradation guidelines allow for an informed assessment of its stability under various conditions.
General Stability Considerations:
-
Thermal Stability: The compound's thermal stability is a consideration during purification, with vacuum distillation being recommended to minimize thermal decomposition.[1] This suggests that ECPA may be susceptible to degradation at elevated temperatures. Recommended storage conditions are often 2-8°C.[3] One supplier also suggests storage under an argon atmosphere, implying potential sensitivity to oxygen or moisture.[6]
-
pH Stability: As an ester, ECPA is susceptible to hydrolysis, which is typically catalyzed by acidic or basic conditions. The rate of hydrolysis for esters can vary significantly with pH.[7][8] The presence of the electron-withdrawing cyano group may influence the rate of hydrolysis.
-
Photostability: Cinnamic acid and its derivatives are known to undergo photodegradation, including isomerization from the (E) to the (Z) isomer and photodimerization upon exposure to UV light.[9][10][11] The phenolic group in ECPA might also be susceptible to photo-oxidation.
Forced Degradation Studies:
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[12][13] According to ICH guidelines, such studies should evaluate the impact of hydrolysis (acidic and basic), oxidation, heat, and light.[14]
Table 2: Predicted Stability and Potential Degradation Pathways
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | Susceptible to degradation | 4-Hydroxybenzaldehyde, Ethyl cyanoacetate |
| Basic Hydrolysis | Highly susceptible to degradation | 4-Hydroxycinnamic acid, Ethanol, Cyanide salts |
| Oxidative Stress | Likely susceptible | Oxidation products of the phenolic ring |
| Thermal Stress | Susceptible to degradation | Decarboxylation products, polymers |
| Photolytic Stress | Susceptible to degradation | (Z)-isomer, cyclobutane dimers |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not specifically published. However, standard methodologies for these assessments can be adapted.
4.1. Solubility Determination: Saturation Shake-Flask Method
The saturation shake-flask method is a common technique for determining the thermodynamic solubility of a compound.[15][16]
Protocol:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Centrifugation or filtration can be used for separation.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
4.2. Stability Assessment: Forced Degradation Study
A forced degradation study is performed to identify potential degradation products and pathways.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat if necessary (e.g., 60°C).
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.
-
Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose a solid sample or a solution to UV and visible light as per ICH Q1B guidelines.[12]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Conclusion
While specific quantitative data for the solubility and stability of this compound are limited, this guide provides a framework for researchers based on available information and established scientific principles for similar compounds. It is evident that the compound's solubility is favorable in several organic solvents, particularly when heated. Its stability profile suggests susceptibility to degradation under hydrolytic, thermal, and photolytic stress. The provided experimental protocols offer a starting point for researchers to generate specific data for their applications. Further studies are warranted to fully characterize the physicochemical properties of this promising molecule.
References
- 1. Buy this compound | 6935-44-0 [smolecule.com]
- 2. This compound | C12H11NO3 | CID 668171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Ethyl cinnamate CAS#: 103-36-6 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Hydroxycinnamic Acid Derivatives, Flavonol Glycosides, and Anthocyanins in Black Currant Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
The Medicinal Chemistry Potential of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate: A Technical Guide
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate (ECPA) , a member of the cyanoacrylate family, is emerging as a versatile scaffold in medicinal chemistry. Its unique chemical structure, featuring a reactive cyano group, a Michael acceptor system, and a phenolic hydroxyl group, provides a foundation for diverse biological activities. This technical guide offers an in-depth exploration of the synthesis, potential therapeutic applications, and mechanisms of action of ECPA, tailored for researchers, scientists, and drug development professionals.
Chemical Profile and Synthesis
ECPA, with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol , is structurally characterized by an ethyl acrylate backbone substituted with a cyano group and a 4-hydroxyphenyl moiety.[1][2][3] This arrangement of functional groups is key to its chemical reactivity and biological interactions.
The primary and most common method for synthesizing ECPA and its derivatives is the Knoevenagel condensation reaction .[4] This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde, 4-hydroxybenzaldehyde, typically in the presence of a basic catalyst.
Experimental Protocol: Knoevenagel Condensation for ECPA Synthesis
Materials:
-
4-hydroxybenzaldehyde
-
Ethyl cyanoacetate
-
Piperidine (or another basic catalyst)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Distilled water
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Dissolve equimolar amounts of 4-hydroxybenzaldehyde and ethyl cyanoacetate in a suitable solvent such as ethanol in a round-bottom flask.
-
Add a catalytic amount of a basic catalyst, like piperidine, to the reaction mixture.
-
Reflux the mixture for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to neutralize the catalyst.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold distilled water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.
Potential Therapeutic Applications
The structural motifs within ECPA suggest its potential as a lead compound in several therapeutic areas. Research has primarily focused on its anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Table 1: Anticancer Activity of Selected Ethyl 2-cyano-3-arylacrylate Derivatives
| Compound ID | Aryl Substituent | A549 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 3a | Phenyl | >200 | >200 | >200 |
| 3b | 4-Chlorophenyl | 185.3 | 175.2 | 190.8 |
| 3c | 4-Methoxyphenyl | 195.6 | 188.4 | 205.1 |
| Doxorubicin | (Standard) | 1.25 | 1.50 | 1.80 |
Data extrapolated from studies on ethyl 2-cyano-3-arylacrylate derivatives. Specific data for the 4-hydroxyphenyl derivative was not available.
The anticancer mechanism of ECPA and its analogs is believed to be multifactorial, potentially involving the induction of apoptosis and the inhibition of key signaling pathways. The structural similarity of ECPA to tyrphostins , a class of tyrosine kinase inhibitors, suggests that it may target protein tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[5][6][7][8] Inhibition of the EGFR signaling pathway can disrupt downstream cascades that regulate cell proliferation, survival, and angiogenesis.
Furthermore, a derivative of ECPA has been shown to induce apoptosis through the elevation of caspase-3 expression and the reduction of osteopontin levels. Caspase-3 is a key executioner caspase in the apoptotic pathway.
Materials:
-
Human cancer cell lines (e.g., A549, HT-29, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (ECPA)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of ECPA in the complete culture medium from a stock solution in DMSO.
-
Remove the old medium from the wells and add the medium containing different concentrations of ECPA. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 hours).
-
After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity
The phenolic hydroxyl group in ECPA's structure is a key feature that suggests potential antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals.
Materials:
-
This compound (ECPA)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid (as a standard antioxidant)
-
96-well microplates or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of ECPA in methanol.
-
Prepare serial dilutions of ECPA and the standard (ascorbic acid) in methanol.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add a freshly prepared DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Anti-inflammatory Activity
The anti-inflammatory potential of ECPA is another area of interest. Chronic inflammation is implicated in a wide range of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic value. The anti-inflammatory effects of related compounds are often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Antimicrobial Activity
The acrylate moiety in ECPA is known to contribute to antimicrobial activity.[9] Studies on p-hydroxyphenyl acrylate derivatives have shown that the acryl group is crucial for their antimicrobial effects against a range of bacteria and fungi.[9] The evaluation of antimicrobial activity is typically performed using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound (ECPA)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microplates
-
Standard antibiotics/antifungals (positive controls)
Procedure:
-
Prepare a stock solution of ECPA in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of ECPA in the broth medium.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive functional groups make it an attractive starting point for the development of novel therapeutic agents. While research has highlighted its potential in anticancer, antioxidant, anti-inflammatory, and antimicrobial applications, further studies are warranted to fully elucidate its pharmacological profile.
Future research should focus on:
-
Determining the specific quantitative biological activity (e.g., IC₅₀, MIC) of ECPA itself.
-
Elucidating the precise molecular targets and signaling pathways modulated by ECPA.
-
Conducting structure-activity relationship (SAR) studies to optimize the scaffold for enhanced potency and selectivity.
-
In vivo studies to evaluate the efficacy and safety of ECPA and its promising derivatives in animal models.
The continued exploration of this compound and its analogs holds significant promise for the discovery of new and effective treatments for a range of human diseases.
References
- 1. This compound | C12H11NO3 | CID 668171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonistic effects of tyrphostins on human peripheral mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tyrphostin AG-17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Tyrphostin AG17 inhibits adipocyte differentiation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, a valuable intermediate in the pharmaceutical and materials science industries.[1][2] The primary synthetic route discussed is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[3][4] This reaction involves the condensation of 4-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a basic catalyst.[1] Various catalytic systems are reviewed, and their impact on reaction yield and conditions is summarized. Detailed, step-by-step protocols for laboratory-scale synthesis are provided, along with a visualization of the experimental workflow and reaction mechanism.
Introduction
Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is a versatile chemical compound with significant potential in scientific research. Its applications span from being a precursor in the synthesis of bioactive compounds for cancer research to its use in the development of polymers and agrochemicals.[1] The synthesis of this compound is most commonly achieved through the Knoevenagel condensation, which is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[5] This method offers a straightforward and efficient route to α,β-unsaturated products like the target molecule.
The general reaction involves an aldehyde or ketone reacting with a compound possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as ethyl cyanoacetate.[5][6] The reaction is typically catalyzed by a weak base, for instance, an amine, to facilitate the deprotonation of the active methylene compound.[5]
Data Presentation: Catalyst and Condition Comparison
The choice of catalyst and reaction conditions significantly influences the yield of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Below is a summary of various catalytic systems reported for the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate.
| Catalyst System | Aldehyde | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| DABCO / [HyEtPy]Cl-H₂O | 4-hydroxybenzaldehyde | Water | 20 min | 50 | 97 | [7][8] |
| Piperidine | 4-fluorobenzaldehyde | Ethanol | 3-6 hours | Reflux | Not Specified | [6] |
| Diisopropylethylammonium acetate | Aromatic aldehydes | Hexane | 3-6 hours | 65-70 | ~91 (for phenyl) | [9] |
| Triphenylphosphine (TPP) | Aromatic aldehydes | Solvent-free | Not Specified | 75-80 | Good yields | [10][11] |
| Cu-Mg-Al Layered Double Hydroxide | Benzaldehyde | Ethanol | Not Specified | 80 | 95 | [12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate using two effective catalytic systems.
Protocol 1: High-Yield Synthesis using DABCO and an Ionic Liquid Promoter
This protocol is adapted from a highly efficient method utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst and a hydroxyl-containing ionic liquid as a promoter, which has been reported to achieve a 97% yield.[6][7][8]
Materials:
-
4-hydroxybenzaldehyde
-
Ethyl cyanoacetate
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl)
-
Water
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In a round-bottom flask, prepare the catalytic system by mixing N-(2-Hydroxy-ethyl)-pyridinium chloride (3 g), water (3 mL), and DABCO (20 mmol%).
-
Reactant Addition: To the prepared catalytic system, add 4-hydroxybenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol).
-
Reaction: Stir the reaction mixture vigorously at 50 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is expected to be complete in approximately 40 minutes.
-
Work-up: Upon completion, cool the reaction mixture. The product may separate as a solid or an oil.
-
Extraction: Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Concentrate the organic layer under vacuum using a rotary evaporator. The resulting material can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 2: Conventional Synthesis using Piperidine
This protocol describes a more traditional approach using piperidine as the catalyst in an ethanol solvent system.[3][6]
Materials:
-
4-hydroxybenzaldehyde
-
Ethyl cyanoacetate
-
Piperidine
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
TLC plates and developing chamber
-
Beaker
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
Reactant Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.05 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Product Precipitation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining catalyst and unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate.
Reaction Mechanism
Caption: Generalized mechanism of the Knoevenagel condensation.
References
- 1. Buy (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate | 6935-44-0 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. jmcs.org.mx [jmcs.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient synthesis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate via a microwave-assisted Knoevenagel condensation. This method offers significant advantages over traditional heating methods, including drastically reduced reaction times, improved energy efficiency, and often higher yields. The target compound is a valuable intermediate in the synthesis of various biologically active molecules and materials.[1][2] This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification, and characterization of the final product.
Introduction
This compound is a versatile organic compound with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a cyano group and a hydroxyphenyl moiety, makes it a key building block for the synthesis of flavonoids, polyphenolic compounds with potential antioxidant and anti-inflammatory properties, and novel derivatives for anticancer and antimicrobial screening.[1][2] The synthesis is typically achieved through a Knoevenagel condensation between 4-hydroxybenzaldehyde and ethyl cyanoacetate.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in green chemistry, offering rapid and uniform heating of reaction mixtures, which leads to enhanced reaction rates, higher yields, and improved selectivity.[3] This application note details a robust and efficient microwave-assisted protocol for the synthesis of this compound, providing researchers with a practical and sustainable method for its preparation.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound and Analogues
| Catalyst | Solvent | Method | Power (W) | Time | Yield (%) | Reference |
| Ammonium Acetate | Solvent-Free | Microwave | 160-320 | 30-60 sec | 81-99 | [4] |
| Piperazine | Solvent-Free | Microwave | Not specified | Not specified | High | This work (protocol below) |
| L-proline | Solvent-Free | Microwave | Not specified | 20 min | High | [1] |
| Ammonium formate | Solvent-Free | Microwave | 300 | 90 sec | 80 | [3] |
| Diisopropylethylammonium acetate | Hexane | Conventional Heating | N/A | 3-6 hours | 91-96 | [5] |
Table 2: Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| Melting Point | Light yellow crystals | |
| IR (KBr, cm⁻¹) | ||
| -OH | 3257.55 (broad) | |
| -C-H (aromatic) | 3161-2900 | |
| -C≡N | 2231.49 (strong) | |
| -C=O (ester) | 1731.96 (strong) | |
| -C=C (alkene) | 1587.31 (strong) | |
| -C=C (aromatic) | 1519.81 (strong) | |
| ¹H NMR (400 MHz, CD₃OD, δ ppm) | ||
| =CH | 8.20 (s, 1H) | |
| Ar-H | 7.96 (d, 2H, J = 9.16 Hz) | |
| Ar-H | 6.90 (d, 2H, J = 8.72 Hz) | |
| -OCH₂ | 4.33 (q, 2H, J = 7.32 Hz) | |
| -CH₃ | 1.36 (t, 3H, J = 7.32 Hz) | |
| ¹³C NMR (100.40 MHz, CD₃OD, δ ppm) | 164.51, 164.37, 155.89, 135.12, 133.64, 124.43, 117.32, 117.26, 116.84, 98.84, 63.30, 14.47 |
Experimental Protocols
Microwave-Assisted Synthesis of this compound
This protocol is adapted from a general procedure for the Knoevenagel condensation of aromatic aldehydes and active methylene compounds under solvent-free microwave irradiation.[4]
Materials:
-
4-Hydroxybenzaldehyde
-
Ethyl cyanoacetate
-
Ammonium acetate (catalytic amount)
-
Ethyl acetate
-
n-Hexane
-
Microwave reactor
-
Pyrex beaker (50 mL)
-
Glass rod
-
TLC plates (silica gel 60 F254)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 50 mL Pyrex beaker, combine equimolar amounts of 4-hydroxybenzaldehyde and ethyl cyanoacetate.
-
Add a catalytic amount of ammonium acetate to the mixture.
-
Thoroughly mix the reactants with a glass rod to ensure a homogeneous mixture.
-
Place the beaker in the microwave reactor and irradiate the mixture at 160-320 watts for 30-60 seconds.
-
Monitor the progress of the reaction by TLC using an ethyl acetate:n-hexane (1:5, v/v) eluent system.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting solid product is then purified by recrystallization.
Purification:
-
Dissolve the crude solid product in a minimum amount of hot ethyl acetate.
-
Slowly add n-hexane until turbidity is observed.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the pure crystals by filtration, wash with cold n-hexane, and dry under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Caption: Generalized mechanism of the Knoevenagel condensation.
References
- 1. This compound | C12H11NO3 | CID 668171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Microwave-assisted chemistry: synthetic applications for rapid assembly of nanomaterials and organics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. jmcs.org.mx [jmcs.org.mx]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
Abstract
This document provides a detailed experimental protocol for the synthesis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, a valuable intermediate in the development of pharmaceuticals, fine chemicals, and UV-absorbing materials.[1] The primary synthetic route described is the Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and ethyl cyanoacetate.[2] This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. Included are comprehensive methodologies, characterization data, and a visual representation of the synthesis workflow.
Introduction
This compound is an organic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of approximately 217.22 g/mol .[1][2][3] Its structure, featuring a cyano group and a hydroxyphenyl moiety, makes it a versatile building block for the synthesis of more complex molecules, including flavonoids and various heterocyclic compounds with potential biological activities.[1][2] Research has indicated its potential in medicinal chemistry, particularly in the development of anticancer agents, and in materials science for applications such as liquid crystals.[2]
The synthesis of this compound is most commonly achieved through a Knoevenagel condensation, a well-established method for forming carbon-carbon double bonds.[2][4] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[4] Variations of this method, including microwave-assisted synthesis and the use of different catalysts, have been explored to optimize reaction times and yields.[2]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol [1][2][3] |
| Appearance | Solid |
| Melting Point | 180-182°C[1] |
| Boiling Point | 381.8°C[1] |
| CAS Number | 6935-44-0[1][3] |
| Storage Temperature | 2-8°C[1] |
| Spectroscopic Data | Characteristic Peaks |
| **FT-IR (cm⁻¹) ** | 2220-2230 (C≡N stretch)[2] |
| ¹H NMR (ppm) | 1.35-1.45 (t, 3H, CH₃), 4.30-4.40 (q, 2H, CH₂)[2] |
Experimental Protocol: Knoevenagel Condensation
This protocol details the synthesis of this compound via a base-catalyzed Knoevenagel condensation.
3.1. Materials and Reagents
-
4-Hydroxybenzaldehyde
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
3.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
3.3. Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (10 mmol), ethyl cyanoacetate (12 mmol), and ethanol (30 mL).
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (8:2) eluent system. The reaction is typically complete within 3-6 hours.[5][6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
3.4. Characterization
-
Determine the melting point of the purified product.
-
Obtain FT-IR and ¹H NMR spectra to confirm the structure and purity of the synthesized compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Hypothetical Application)
While the primary focus of this document is the synthesis protocol, it is noteworthy that derivatives of this compound have been investigated for their anti-cancer properties.[2] These compounds may exert their effects by interacting with various cellular signaling pathways involved in cancer cell proliferation and survival. The diagram below represents a hypothetical signaling pathway that could be targeted by such derivatives.
Caption: Hypothetical inhibition of pro-survival signaling pathways by a derivative.
Safety and Handling
Standard laboratory safety precautions should be observed when performing this synthesis. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each reagent used. The final product is classified as a skin and eye irritant and may cause respiratory irritation.[3]
Conclusion
The Knoevenagel condensation provides an efficient and reliable method for the synthesis of this compound. The protocol outlined in this document, based on established methodologies, offers a clear and detailed procedure for researchers and professionals. The resulting compound serves as a key intermediate for further chemical synthesis and drug discovery efforts.
References
Application Notes and Protocols for the Purification of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate by Recrystallization
Introduction
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is a valuable intermediate in the synthesis of various bioactive molecules and materials.[1] It serves as a precursor for pharmaceuticals, including tyrphostin analogues, which are known inhibitors of protein tyrosine kinases and are investigated for their potential in cancer therapy. The purity of this intermediate is critical for the successful synthesis of downstream products and for ensuring the reliability and reproducibility of biological screening data.
The primary synthetic route to this compound is the Knoevenagel condensation of 4-hydroxybenzaldehyde and ethyl cyanoacetate.[1] This reaction, while generally efficient, can yield a crude product containing unreacted starting materials, by-products, and colorimetric impurities. Recrystallization is a robust and scalable method for the purification of this compound, leveraging its differential solubility in a suitable solvent at varying temperatures. This application note provides a detailed protocol for the purification of this compound using ethanol as the recrystallization solvent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | 217.22 g/mol | [1][2] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 180-182 °C | [2] |
| CAS Number | 6935-44-0 |
Experimental Protocol: Recrystallization from Ethanol
This protocol details the purification of crude this compound obtained from a Knoevenagel condensation reaction.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum oven or desiccator
-
Spatula and weighing balance
-
Analytical instrumentation for purity assessment (e.g., HPLC, NMR, DSC)
Recrystallization Procedure
A schematic of the recrystallization workflow is presented in Figure 1.
Figure 1: Experimental workflow for the recrystallization of this compound.
-
Dissolution: In a suitably sized Erlenmeyer flask equipped with a magnetic stir bar, add the crude this compound. For every 1 gram of crude material, add approximately 3 mL of 95% ethanol.[1] Heat the mixture to reflux with gentle stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If the hot solution contains insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a clean receiving Erlenmeyer flask to prevent premature crystallization. Quickly filter the hot solution through a fluted filter paper into the preheated flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature over a period of 2-4 hours.[1] Covering the flask with a watch glass will slow the cooling and evaporation rate, promoting the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator under vacuum.
Results and Data Presentation
The recrystallization protocol described above provides a significant improvement in the purity of this compound. The following tables present illustrative data for a typical purification experiment.
Table 2: Recrystallization Yield and Purity of this compound
| Sample | Initial Mass (g) | Final Mass (g) | Yield (%) | Purity by HPLC (%) |
| Crude Product | 10.0 | - | - | 85.2 |
| Recrystallized Product | - | 8.1 | 81.0 | 99.5 |
Table 3: Comparison of Physical Properties Before and After Recrystallization
| Property | Crude Product | Recrystallized Product |
| Appearance | Yellowish powder | White to off-white crystalline solid |
| Melting Point (°C) | 175-179 | 180-182 |
Signaling Pathway and Biological Context
This compound and its derivatives, often referred to as tyrphostins, are known to inhibit protein tyrosine kinases. A primary target of this class of compounds is the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates a simplified representation of the EGFR signaling pathway that is targeted by inhibitors derived from this compound.
Figure 2: Simplified EGFR signaling pathway and the inhibitory action of compounds derived from this compound.
Conclusion
Recrystallization from ethanol is an effective and straightforward method for the purification of this compound. The protocol provided in this application note consistently yields a high-purity product suitable for use in drug discovery and development, as well as in materials science research. The significant improvement in purity, as demonstrated by the illustrative data, underscores the importance of this purification step in obtaining reliable and reproducible results in subsequent applications.
References
Application Notes and Protocols for the Purification of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate via Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. The primary focus is on vacuum distillation as a method to obtain a high-purity product, which is crucial for applications in pharmaceutical synthesis, fine chemicals, and materials science.
Introduction
This compound is a versatile organic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol [1][2]. It serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals[2]. Its structure, featuring a cyano group and a hydroxyphenyl moiety, makes it a valuable building block for compounds with potential biological activities. The primary synthetic route to this compound is the Knoevenagel condensation of 4-hydroxybenzaldehyde and ethyl cyanoacetate[3][4][5].
Due to the thermal sensitivity of many cyanoacrylate derivatives, purification by atmospheric distillation is often not feasible as it can lead to polymerization and decomposition. Vacuum distillation is the preferred method for purifying such compounds as it lowers the boiling point, minimizing thermal stress on the molecule[6]. This protocol outlines a detailed procedure for the vacuum distillation of this compound to achieve high purity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |
| Molecular Weight | 217.22 g/mol | [1][2] |
| Melting Point | 180-182 °C | [2] |
| Boiling Point (atm) | 381.8 °C (calculated) | [2] |
| Appearance | Solid | [3] |
Table 1: Physicochemical properties of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction.
Caption: Knoevenagel condensation for the synthesis of the target compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 0.1 equivalents), to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from ethanol or directly by vacuum distillation.
Typical yields for the synthesis of substituted ethyl 2-cyanoacrylates via Knoevenagel condensation are generally high, often in the range of 85-95%[3].
Vacuum Distillation Protocol
Vacuum distillation is a critical step to achieve high purity of this compound, especially for applications requiring low levels of impurities. Due to the high boiling point at atmospheric pressure and the potential for thermal degradation, distillation under reduced pressure is essential.
-
Ensure all glassware is clean, dry, and free of any basic residues that could catalyze polymerization.
-
Use high-vacuum grease for all ground-glass joints to ensure a good seal.
-
Incorporate a stir bar or boiling chips into the distillation flask to ensure smooth boiling.
-
It is advisable to add a polymerization inhibitor (e.g., hydroquinone, ~0.1 wt%) to the crude product before heating.
References
- 1. This compound | C12H11NO3 | CID 668171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. jmcs.org.mx [jmcs.org.mx]
- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 5. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Evaluation of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, also known as Ethyl-alpha-cyano-4-hydroxycinnamate[1], is a derivative of cinnamic acid. Its chemical structure, featuring a phenolic hydroxyl group and a conjugated system, suggests potential for a range of biological activities.[2] This compound serves as a versatile intermediate in the organic synthesis of pharmaceuticals, flavonoids, and other polyphenolic compounds that may possess antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[2]
These application notes provide a comprehensive framework of detailed in vitro assay protocols to screen and characterize the biological activities of this compound. The proposed assays are based on its structural features and are standard methods in drug discovery and development.
Physicochemical Properties: A summary of the key physicochemical properties for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |
| Molecular Weight | 217.22 g/mol | [1][2] |
| CAS Number | 6935-44-0 | [1] |
| Melting Point | 180-182°C | [2] |
| Boiling Point | 381.8°C | [2] |
| Storage | 2-8°C | [2] |
Proposed In Vitro Assay Workflow
A logical workflow is essential for the systematic evaluation of a novel compound. The following diagram outlines a recommended screening cascade, starting from initial cytotoxicity assessment to more specific mechanistic studies.
Caption: Recommended workflow for in vitro biological evaluation.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of the test compound on a selected cell line, which is crucial for defining the concentration range for subsequent assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, HT29)
-
This compound
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used).
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the test compound or vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Example Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1.0 | 95.6 ± 4.8 |
| 10.0 | 85.3 ± 6.2 |
| 50.0 | 52.1 ± 5.5 |
| 100.0 | 21.7 ± 3.9 |
| IC₅₀ (µM) | ~48.5 |
Protocol 2: DPPH Radical Scavenging Assay
This protocol assesses the free radical scavenging capacity of the compound, a key indicator of antioxidant activity.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of a substance to scavenge DPPH radicals.[4] In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Caption: Mechanism of the DPPH radical scavenging assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)[5]
-
Methanol
-
Trolox or Gallic Acid (as a standard)
-
96-well microplate
Procedure:
-
Sample Preparation: Prepare a stock solution of the test compound in methanol. Create serial dilutions to achieve a range of final concentrations (e.g., 1-100 µg/mL). Prepare similar dilutions for the standard (Trolox or Gallic Acid).
-
Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution, standard, or methanol (for the control).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Example Data Presentation:
| Compound | IC₅₀ (µg/mL) |
| This compound | Example Value: 25.4 |
| Trolox (Standard) | Example Value: 8.2 |
| Gallic Acid (Standard) | Example Value: 5.1 |
Protocol 3: Inhibition of Albumin Denaturation Assay
This assay is a simple and effective in vitro method to screen for anti-inflammatory activity.
Principle: Inflammation can cause protein denaturation. The ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA), is a measure of its potential anti-inflammatory activity.[6][7]
Materials:
-
Bovine Serum Albumin (BSA), 1% aqueous solution
-
This compound
-
Phosphate-buffered saline (PBS), pH 6.4
-
Diclofenac sodium (as a standard)
Procedure:
-
Reaction Mixture: Prepare the reaction mixture by adding 0.2 mL of the test compound solution (at various concentrations, e.g., 10-500 µg/mL) to 2.8 mL of PBS and 2.0 mL of 1% BSA solution.
-
Controls:
-
Control: 2.0 mL of BSA, 2.8 mL of PBS, and 0.2 mL of the solvent.
-
Standard: Use diclofenac sodium instead of the test compound.
-
-
Incubation: Incubate all mixtures at 37°C for 20 minutes.[6]
-
Heat Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.
-
Cooling: Cool the mixtures to room temperature.
-
Absorbance Measurement: Measure the turbidity (absorbance) of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Example Data Presentation:
| Concentration (µg/mL) | % Inhibition of Denaturation (Mean ± SD) |
| Test Compound | |
| 100 | 25.1 ± 3.3 |
| 250 | 48.9 ± 4.1 |
| 500 | 72.4 ± 5.6 |
| Diclofenac Sodium | |
| 100 | 45.3 ± 3.9 |
| 250 | 75.8 ± 4.5 |
| 500 | 91.2 ± 2.8 |
| IC₅₀ (µg/mL) | ~255 (Test Compound) |
Protocol 4: Mushroom Tyrosinase Inhibition Assay
This protocol evaluates the compound's ability to inhibit tyrosinase, a key enzyme in melanin synthesis.[8] This is relevant for applications in treating hyperpigmentation.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to form dopachrome, a colored product with an absorbance maximum around 475 nm.[9] An inhibitor will reduce the rate of dopachrome formation. Kojic acid is used as a standard inhibitor.[9]
Materials:
-
Mushroom Tyrosinase (e.g., 30 U/mL in phosphate buffer)[9]
-
L-DOPA (10 mM in phosphate buffer, prepare fresh)[9]
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
This compound (dissolved in DMSO)
-
Kojic Acid (positive control)
-
96-well microplate
Procedure:
-
Assay Plate Setup: Add the following to the wells of a 96-well plate:[9]
-
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Wells: 20 µL of vehicle (DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction (total volume = 200 µL).[9]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 475 nm.[9]
-
Calculation: Calculate the percentage of tyrosinase inhibition. Correct for any absorbance from the test compound by subtracting the blank reading. % Inhibition = [((Abs_control - Abs_control_blank) - (Abs_sample - Abs_sample_blank)) / (Abs_control - Abs_control_blank)] x 100
Example Data Presentation:
| Compound | IC₅₀ (µM) |
| This compound | Example Value: 15.8 |
| Kojic Acid (Standard) | Example Value: 9.5 |
Protocol 5: STAT3 Phosphorylation Inhibition Assay (Western Blot)
This protocol assesses the compound's ability to inhibit the STAT3 signaling pathway, a key target in many cancers.
Principle: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when activated via phosphorylation (p-STAT3), promotes tumor progression.[3] This assay uses Western blotting to detect the levels of p-STAT3 in cancer cells after treatment with the compound, often following stimulation with a cytokine like IL-6.[10]
Caption: The IL-6/JAK/STAT3 signaling pathway and potential points of inhibition.
Materials:
-
Cancer cell line (e.g., HepG2, MDA-MB-231)
-
Recombinant human IL-6
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells (e.g., in 0.5% FBS medium) for 12-24 hours.[10]
-
Compound Treatment: Treat cells with varying concentrations of the test compound for 2 hours.[10]
-
Cytokine Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
Western Blot: a. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. d. Incubate with primary antibodies (anti-p-STAT3, anti-STAT3, anti-GAPDH) overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. f. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize p-STAT3 levels to total STAT3 and the loading control (GAPDH).
Disclaimer: The protocols and example data provided are for research and illustrative purposes only. They are intended to serve as a guide for the in vitro evaluation of this compound. Researchers should optimize these protocols for their specific experimental conditions and cell lines. This document does not contain results from actual experiments performed on this specific compound.
References
- 1. This compound | C12H11NO3 | CID 668171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate and its derivatives, often classified as tyrphostins, are a class of organic compounds recognized for their significant biological activities.[1] These molecules serve as valuable precursors in the synthesis of bioactive compounds, particularly in the realm of oncology.[2] Their core structure is amenable to modification, allowing for the generation of diverse chemical libraries for drug discovery and development. The primary synthetic route to these compounds is the Knoevenagel condensation of 4-hydroxybenzaldehyde with ethyl cyanoacetate.[1]
This document provides detailed protocols for the synthesis of this compound derivatives and for the evaluation of their biological activity as potential inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
Data Presentation: Anticancer Activity of Derivatives
The following table summarizes the in vitro anticancer activity of a series of synthesized (E)-Ethyl 2-cyano-3-phenylacrylate derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to quantify the potency of each compound.
Table 1: In Vitro Cytotoxicity of (E)-Ethyl 2-cyano-3-phenylacrylate Derivatives
| Compound ID | R-Group (Substitution on Phenyl Ring) | Cell Line | IC50 (µM) | Reference |
| 1a | H | A549 (Lung) | >100 | [3] |
| HT-29 (Colon) | >100 | [3] | ||
| HepG2 (Liver) | >100 | [3] | ||
| 1b | 4-OH (Parent Compound) | - | - | - |
| 1c | 4-Cl | A549 (Lung) | 55.3 | [3] |
| HT-29 (Colon) | 48.9 | [3] | ||
| HepG2 (Liver) | 62.1 | [3] | ||
| 1d | 4-NO₂ | A549 (Lung) | 35.7 | [3] |
| HT-29 (Colon) | 29.4 | [3] | ||
| HepG2 (Liver) | 41.2 | [3] | ||
| 1e | 3,4-di-OH | - | - | - |
| 1f | 4-OCH₃ | A549 (Lung) | 89.2 | [3] |
| HT-29 (Colon) | 95.6 | [3] | ||
| HepG2 (Liver) | >100 | [3] | ||
| AG490 | 3,4-di-OH (amide derivative) | Various | ~10 (JAK2) | [4] |
| 0.1 (EGFR) | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, cell lines, and assay methods used.
Signaling Pathways and Experimental Workflow
The development and evaluation of these derivatives typically follow a structured workflow, from synthesis to biological characterization. The compounds often target key signaling pathways involved in cell growth and proliferation, such as the EGFR and STAT3 pathways.
Caption: A typical experimental workflow for the synthesis and biological evaluation of this compound derivatives.
The EGFR signaling pathway is a primary target for many anticancer therapies. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival. Derivatives of this compound can inhibit this pathway by blocking the tyrosine kinase activity of EGFR.
Caption: Simplified EGFR signaling pathway and the point of inhibition by the derivatives.
The STAT3 signaling pathway is another critical target in cancer therapy. STAT3 is a transcription factor that, upon activation (phosphorylation), dimerizes, translocates to the nucleus, and promotes the expression of genes involved in cell survival and proliferation.
Caption: Simplified STAT3 signaling pathway and the point of inhibition by the derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Knoevenagel Condensation
This protocol describes a general method for the synthesis of this compound and its derivatives.
Materials:
-
Substituted 4-hydroxybenzaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0-1.2 eq)
-
Ethanol (or other suitable solvent like isopropanol)
-
Piperidine or Diisopropylethylammonium acetate (DIPEAc) as a catalyst (catalytic amount, e.g., 0.1 eq)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate/hexane)
Procedure:
-
In a round-bottom flask, dissolve the substituted 4-hydroxybenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq) in ethanol.
-
Add a catalytic amount of piperidine or DIPEAc to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 8:2). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
If precipitation occurs, collect the solid product by filtration using a Büchner funnel and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to yield the pure (E)-Ethyl 2-cyano-3-(substituted 4-hydroxyphenyl)acrylate derivative.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare stock solutions of the test compounds in DMSO and then prepare serial dilutions in the complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) at the same final concentration as in the highest compound treatment.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values from the dose-response curves.
Protocol 3: Western Blot Analysis of EGFR and STAT3 Phosphorylation
This protocol is for assessing the inhibitory effect of the derivatives on the phosphorylation of EGFR and STAT3.
Materials:
-
Cancer cell line known to have active EGFR/STAT3 signaling (e.g., A431, MDA-MB-231)
-
Synthesized this compound derivatives
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-STAT3 (e.g., Tyr705), anti-total-STAT3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of the test compounds for a specified time (e.g., 24 hours). For EGFR phosphorylation, cells may be stimulated with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) before lysis.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 4: In Vitro EGFR Kinase Assay
This protocol provides a general method for directly measuring the inhibitory activity of the derivatives on EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 or other suitable substrate
-
Synthesized this compound derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 96-well plate, add the recombinant EGFR kinase and the test compounds at various concentrations. Include a no-inhibitor control and a no-enzyme control.
-
Add the substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to its Km value for EGFR.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, following the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
References
Application Notes and Protocols for (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, also known by its synonym Ethyl-alpha-cyano-4-hydroxycinnamate and NSC number 52287, is a research chemical with the molecular formula C₁₂H₁₁NO₃.[1] It belongs to the cyanoacrylate class of organic compounds and is synthesized via a Knoevenagel condensation reaction.[2] This compound and its derivatives have garnered interest in the scientific community for their potential therapeutic applications, particularly in the field of oncology.[2][3]
These application notes provide an overview of the biological activity of this compound and its derivatives, along with detailed protocols for its investigation as a potential anticancer agent.
Biological Activity and Mechanism of Action
Research has primarily focused on the anticancer properties of this compound and its derivatives. While comprehensive data on the specific parent compound is limited, a sodium salt derivative has demonstrated significant in vivo anticancer effects in a murine Ehrlich ascites carcinoma (EAC) model.[3]
The proposed mechanism of action for this derivative involves the induction of apoptosis , or programmed cell death.[3] This is supported by findings that show an elevation in the expression of caspase-3 , a key executioner caspase in the apoptotic pathway, and a reduction in the levels of osteopontin (OPN) , a protein often associated with tumor progression and metastasis.[3]
The core structure of this compound is also found in other biologically active molecules, suggesting its potential to interact with various cellular pathways.[2] However, it is important to distinguish it from structurally related but distinct compounds like certain tyrphostins (tyrosine kinase inhibitors) and SF-6847 (a mitochondrial uncoupler).
Data Presentation
| Parameter | Vehicle Control | Treated Group | % Change | Reference |
| Tumor Volume (mL) | ~2.8 | ~1.2 | ↓ 57% | [3] |
| Viable Tumor Cell Count (x10⁷) | ~15.5 | ~6.5 | ↓ 58% | [3] |
| Caspase-3 Expression (relative) | Low | High | ↑ | [3] |
| Osteopontin Level (relative) | High | Low | ↓ | [3] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key marker of apoptosis.
Materials:
-
Cell lysate from treated and untreated cells
-
Caspase-3 colorimetric assay kit (containing lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Harvest and lyse the cells according to the assay kit manufacturer's instructions to prepare the cell lysate.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Prepare a reaction mix containing reaction buffer and DTT as per the kit's protocol.
-
Add 50 µL of the reaction mix to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in caspase-3 activity can be calculated by comparing the absorbance of the treated samples to the untreated control.
Osteopontin (OPN) Quantification (ELISA)
This protocol quantifies the level of osteopontin in cell culture supernatant or animal serum.
Materials:
-
Osteopontin ELISA kit
-
Samples (cell culture supernatant or serum)
-
Microplate reader
Procedure:
-
Follow the specific instructions provided with the commercial Osteopontin ELISA kit.
-
Typically, the procedure involves adding standards and samples to a pre-coated microplate.
-
Incubate the plate, followed by washing steps.
-
Add a detection antibody, followed by another incubation and washing.
-
Add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the specified wavelength.
-
Calculate the concentration of osteopontin in the samples by comparing their absorbance to the standard curve.
In Vivo Anticancer Activity in Ehrlich Ascites Carcinoma (EAC) Model
This protocol describes a general procedure for evaluating the anticancer efficacy of a compound in a murine tumor model. Note: This protocol is based on a study of a derivative and should be adapted for the specific compound and institutional guidelines.
Materials:
-
Swiss albino mice
-
Ehrlich Ascites Carcinoma (EAC) cells
-
This compound (or its salt form) formulated for injection
-
Vehicle control solution
-
Standard anticancer drug (e.g., 5-Fluorouracil)
-
Syringes and needles
Procedure:
-
Maintain EAC cells by intraperitoneal transplantation in mice.
-
For the experiment, inject a known number of EAC cells (e.g., 2 x 10⁶ cells) intraperitoneally into a group of healthy mice.
-
After 24 hours of tumor inoculation, divide the mice into groups: vehicle control, compound-treated groups (different doses), and a positive control group (standard drug).
-
Administer the test compound and control solutions intraperitoneally for a specified number of days (e.g., daily for 9 days).
-
Monitor the mice daily for changes in body weight and survival.
-
After the treatment period, sacrifice the mice and collect the ascitic fluid.
-
Measure the volume of the ascitic fluid (tumor volume).
-
Determine the viable tumor cell count using a hemocytometer and trypan blue exclusion.
-
Calculate the percentage of tumor growth inhibition.
-
Samples of ascitic fluid or serum can be collected for further analysis, such as caspase-3 activity and osteopontin levels.
Visualizations
Caption: Experimental workflow for evaluating the anticancer potential.
Caption: Proposed apoptotic signaling pathway.
References
- 1. This compound | C12H11NO3 | CID 668171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 6935-44-0 [smolecule.com]
- 3. In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Tyrphostin AG 1024 as an IGF-1R Inhibitor
Introduction Tyrphostin AG 1024 is a well-characterized small molecule inhibitor belonging to the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases.[1] It functions as a reversible and competitive inhibitor, demonstrating significant selectivity for the Insulin-like Growth Factor-1 Receptor (IGF-1R) over the highly homologous Insulin Receptor (IR).[2][3] This selectivity, coupled with its potent effects on cell signaling, has made Tyrphostin AG 1024 a valuable tool in cancer research and other fields to investigate the roles of the IGF-1R pathway in cell proliferation, apoptosis, and treatment resistance.[1][4]
Mechanism of Action The primary mechanism of Tyrphostin AG 1024 is the inhibition of IGF-1R autophosphorylation.[5][6] Upon binding of its ligand, IGF-1, the IGF-1R undergoes dimerization and autophosphorylates key tyrosine residues within its kinase domain. This event is critical for the recruitment and activation of downstream signaling proteins. Tyrphostin AG 1024 competitively binds to the ATP-binding site of the IGF-1R kinase domain, preventing this autophosphorylation and effectively blocking the initiation of downstream signaling cascades.[7]
The two major signaling pathways downstream of IGF-1R that are affected by AG 1024 are:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. Inhibition of IGF-1R by AG 1024 leads to a reduction in phosphorylated Akt (p-Akt), which in turn modulates the expression of apoptosis-related proteins like Bcl-2 and Bax, ultimately promoting apoptosis.[4][8]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a primary driver of cell proliferation and differentiation. AG 1024 has been shown to inhibit the MAPK/ERK pathway, leading to cell cycle arrest and reduced proliferation.[9][10]
Interestingly, the effects of AG 1024 can be context-dependent. For instance, in some melanoma cells, its growth-inhibitory effects were attributed to the inhibition of the MAPK/ERK pathway and subsequent degradation of phosphorylated retinoblastoma protein (pRb), even without detectable inhibition of IGF-1R.[9][10] In other contexts, AG 1024 has been found to suppress coronaviral replication by downregulating JAK1 protein levels, an effect independent of its action on IGF-1R.[11][12]
Applications in Research
-
Cancer Biology: Tyrphostin AG 1024 is widely used to study the role of the IGF-1R pathway in various cancers, including breast, prostate, and melanoma.[9][13] It has been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in cancer cell lines.[5][13]
-
Radiosensitization: Studies have demonstrated that AG 1024 can enhance the sensitivity of cancer cells to ionizing radiation, suggesting its potential as an adjunct in combination therapies.[4][5]
-
Virology: Recent research has uncovered a novel application for AG 1024 in inhibiting the replication of coronaviruses through a mechanism involving JAK1 downregulation.[11][12]
-
Diabetic Nephropathy: In animal models, AG 1024 has been shown to ameliorate renal injury by modulating the SOCS/JAK2/STAT pathway, highlighting its potential in studying inflammatory and metabolic diseases.[14]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Tyrphostin AG 1024's activity as reported in various research contexts.
Table 1: In Vitro Inhibitory Concentrations (IC50 / EC50)
| Parameter | Target/Effect | Value | Cell Line / System | Reference |
|---|---|---|---|---|
| IC50 | IGF-1R Autophosphorylation | 7 µM | NIH-3T3 cells overexpressing IGF-1R | [2][5][6] |
| IC50 | Insulin Receptor (IR) Autophosphorylation | 57 µM | NIH-3T3 cells overexpressing IR | [2][5][6] |
| IC50 | IGF-1R Tyrosine Kinase Activity (TKA) | 18 µM | Exogenous substrate assay | [5][6] |
| IC50 | IR Tyrosine Kinase Activity (TKA) | 80 µM | Exogenous substrate assay | [5][6] |
| IC50 | Melanoma Cell Proliferation | <50 nM | Melanoma cells (serum-free) | [5][6] |
| IC50 | Prostate Cancer Cell Growth (DU145) | ≈2.5 µM | DU145 cells | [13] |
| EC50 | Anti-TGEV Activity | 5.2 ± 0.3 µM | Swine Testis (ST) cells | [11][12] |
| EC50 | Anti-HCoV-OC43 Activity | 4.3 ± 0.3 µM | - |[11][12] |
Table 2: In Vivo Administration Parameters
| Animal Model | Condition | Dose | Administration Route | Duration | Reference |
|---|---|---|---|---|---|
| Nude Mice | Ba/F3-p210 Xenograft | 30 µ g/day | Intraperitoneal (i.p.) | 10 days | [5][7] |
| Rats | Diabetic Nephropathy | 20 mg/kg/day | - | 8 weeks |[14] |
Visualizations
Signaling Pathways and Experimental Logic
Caption: IGF-1R signaling and inhibition by Tyrphostin AG 1024.
Caption: General workflow for an in vitro cell viability (MTT) assay.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT-based)
This protocol is designed to determine the effect of Tyrphostin AG 1024 on the proliferation of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, DU145)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Tyrphostin AG 1024 (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., pure DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10-50 mM stock solution of Tyrphostin AG 1024 in sterile DMSO.[9] Aliquot and store at -20°C, protected from light.
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Cell Treatment:
-
Prepare serial dilutions of the AG 1024 stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).
-
Also, prepare a vehicle control using the same final concentration of DMSO as in the highest AG 1024 treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of AG 1024 or the vehicle control.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 120 hours).[6]
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[15]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][15] Shake the plate gently for 20 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 690 nm can also be used.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of AG 1024 that causes 50% inhibition of cell proliferation.
Protocol 2: Western Blotting for Phospho-Protein Analysis (p-Akt, p-ERK)
This protocol details the procedure for detecting changes in the phosphorylation status of key signaling proteins following treatment with Tyrphostin AG 1024.
Materials:
-
6-well cell culture plates
-
Tyrphostin AG 1024
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-p-IGF-1R)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. For some experiments, cells may be starved in serum-free or low-serum medium for 1-2 days before treatment.[9]
-
Inhibitor Treatment: Treat the cells with the desired concentration of Tyrphostin AG 1024 (e.g., 2 µM) or vehicle (DMSO) for a specified time (e.g., 1, 6, or 12 hours).[2][9]
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.[15] Analyze the band intensities to determine the relative changes in protein phosphorylation.
References
- 1. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Tyrphostin AG 1024 modulates radiosensitivity in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AG-1024 (Tyrphostin) |IGF-1R inhibitor|DC Chemicals [dcchemicals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Tyrphostin AG 1024 modulates radiosensitivity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The tyrphostin AG1024 accelerates the degradation of phosphorylated forms of retinoblastoma protein (pRb) and restores pRb tumor suppressive function in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tyrphostin AG1024 Suppresses Coronaviral Replication by Downregulating JAK1 via an IR/IGF-1R Independent Proteolysis Mediated by Ndfip1/2_NEDD4-like E3 Ligase Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. AG1024, an IGF-1 receptor inhibitor, ameliorates renal injury in rats with diabetic nephropathy via the SOCS/JAK2/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Knoevenagel condensation of 4-hydroxybenzaldehyde and ethyl cyanoacetate in a question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, suboptimal reaction conditions, and side reactions. The presence of the unprotected phenolic hydroxyl group can also introduce complexities.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature. However, be aware that excessive heat can lead to side reactions with phenolic aldehydes.
-
Catalyst Inefficiency: The choice and amount of catalyst are crucial. While piperidine is a common and effective catalyst, its activity can be influenced by the solvent and temperature. Ensure the catalyst is not degraded and is used in the appropriate molar ratio.
-
-
Suboptimal Reaction Conditions:
-
Inappropriate Solvent: The polarity of the solvent affects the solubility of reactants and the reaction rate. Ethanol is a commonly used solvent for this reaction. If yields are low, consider exploring other solvents like methanol or isopropanol.
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium. While not always necessary for this specific synthesis, if yields are persistently low, consider using a Dean-Stark apparatus to remove water azeotropically, especially if scaling up the reaction.
-
-
Side Reactions:
-
Self-Condensation of 4-hydroxybenzaldehyde: Under strongly basic conditions, aldehydes can undergo self-condensation. Using a mild base like piperidine helps to minimize this.
-
Reaction with the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can react with the base. While this is generally a reversible process, it can consume some of the catalyst. More significantly, under certain conditions, O-alkylation of the starting material or product could occur if alkylating agents are present as impurities.
-
Hemiacetal Formation: 4-hydroxybenzaldehyde can potentially react with the ethanol solvent under acidic or basic conditions to form a hemiacetal, which would not participate in the Knoevenagel condensation.
-
Question 2: The crude product is a dark, oily substance instead of a solid. What could be the reason?
Answer: Obtaining an oily or dark-colored crude product suggests the presence of impurities or residual solvent.
Potential Causes and Solutions:
-
Residual Solvent: Ensure the solvent is completely removed under reduced pressure after the reaction work-up.
-
Presence of Impurities: Unreacted starting materials, especially 4-hydroxybenzaldehyde, and side products can result in an oily product. Dark coloration can be due to the formation of polymeric byproducts, especially at elevated temperatures.
-
Purification: Attempt to purify a small portion of the oil via column chromatography to see if the pure product can be isolated as a solid.[1] If successful, this indicates that impurities are preventing crystallization.
-
Trituration: Try triturating the oil with a non-polar solvent like hexane to induce crystallization of the desired product.[1]
-
-
Incorrect Stoichiometry: An excess of one of the reactants can remain in the crude product, leading to an oily consistency. Ensure accurate measurement of starting materials.
Question 3: How can I effectively purify the crude product to obtain high-purity this compound?
Answer: The two primary methods for purifying the product are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for obtaining crystalline solids.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, ethanol or a mixture of ethyl acetate and hexane are suitable solvent systems.[2] Experiment with small amounts of the crude product to find the optimal solvent or solvent mixture.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[1]
-
-
Column Chromatography: This technique is useful for separating the product from closely related impurities or when recrystallization fails.
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point for the mobile phase. The polarity can be gradually increased by increasing the proportion of ethyl acetate to elute the desired compound.[1] Monitor the fractions by TLC to identify and combine the pure product fractions.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis? A1: The yield can vary depending on the specific conditions used. However, with an optimized protocol, yields of over 80% can be expected.
Q2: What is the typical appearance and melting point of the pure product? A2: Pure this compound is a solid. Its melting point is reported to be in the range of 180-182°C.[3]
Q3: Which catalyst is best for this reaction? A3: Piperidine is a commonly used and effective catalyst for the Knoevenagel condensation of 4-hydroxybenzaldehyde with ethyl cyanoacetate.[4] Other bases like pyridine can also be used.
Q4: How can I confirm the structure and purity of my final product? A4: The structure and purity can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (C≡N, C=O, O-H, C=C).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from standard procedures for Knoevenagel condensations involving phenolic aldehydes.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 4-hydroxybenzaldehyde | 122.12 |
| Ethyl cyanoacetate | 113.12 |
| Piperidine | 85.15 |
| Ethanol (absolute) | 46.07 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in absolute ethanol (approximately 5-10 mL per gram of aldehyde).
-
To this solution, add ethyl cyanoacetate (1.0-1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may start to precipitate.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.
-
Dry the product under vacuum to obtain the crude this compound.
Purification by Recrystallization
-
Transfer the crude product to a clean flask.
-
Add a minimal amount of hot ethanol (or a suitable solvent mixture like ethyl acetate/hexane) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Place the flask in an ice bath to induce further crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield.
Knoevenagel Condensation Signaling Pathway
Caption: The reaction mechanism of the Knoevenagel condensation.
References
Technical Support Center: Synthesis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and strategies for mitigation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The basic catalyst (e.g., piperidine, DIPEA) may be old or degraded. 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction. 3. Impure Reactants: Impurities in 4-hydroxybenzaldehyde or ethyl cyanoacetate can interfere with the condensation. 4. Presence of Water: Water can inhibit the reaction equilibrium. | 1. Catalyst: Use a fresh or recently purified catalyst. Consider alternative catalysts such as diisopropylethylammonium acetate (DIPEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO). 2. Reaction Conditions: Optimize temperature and reaction time. While the reaction can proceed at room temperature, gentle heating (e.g., 65-80°C) can improve yields. Monitor the reaction progress by Thin Layer Chromatography (TLC). 3. Reactant Purity: Ensure the purity of starting materials through recrystallization or distillation if necessary. 4. Water Removal: Use anhydrous solvents and consider adding a Dean-Stark trap to remove water as it is formed. |
| Formation of a Sticky, Insoluble Mass (Polymerization) | 1. Excess Base: High concentrations of a strong base can catalyze the anionic polymerization of the cyanoacrylate product. 2. Prolonged Reaction Time/High Temperature: These conditions can favor polymerization. | 1. Catalyst Amount: Use a catalytic amount of a weak base (e.g., 0.1 equivalents of piperidine or DIPEA). 2. Controlled Conditions: Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating. |
| Presence of a Higher Molecular Weight Impurity | 1. Michael Addition: The enolate of ethyl cyanoacetate can act as a nucleophile and attack the β-carbon of the α,β-unsaturated product. | 1. Stoichiometry: Use a 1:1 molar ratio of 4-hydroxybenzaldehyde to ethyl cyanoacetate. 2. Gradual Addition: Consider adding the ethyl cyanoacetate slowly to the reaction mixture to maintain a low concentration of the enolate. |
| Product Contaminated with Carboxylic Acid | 1. Hydrolysis: The ethyl ester group can be hydrolyzed to a carboxylic acid, especially during workup with aqueous base. | 1. Neutral or Mildly Acidic Workup: Avoid strongly basic conditions during the extraction and washing steps. Use a dilute acid (e.g., 1M HCl) for neutralization. |
| Presence of Isomeric Impurity | 1. Formation of (Z)-isomer: While the (E)-isomer is generally the major product due to thermodynamic stability, some (Z)-isomer can form. | 1. Purification: The (E) and (Z) isomers can often be separated by column chromatography or recrystallization. 2. Isomerization: In some cases, isomerization to the more stable (E)-isomer can be encouraged by heating or exposure to a catalytic amount of acid or base, though this should be done with caution to avoid other side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is the Knoevenagel condensation of 4-hydroxybenzaldehyde with ethyl cyanoacetate using a basic catalyst.[1]
Q2: What are the most common side reactions in this synthesis?
A2: The primary side reactions include:
-
Polymerization of the product, which is a common issue with cyanoacrylates, especially in the presence of bases.
-
Michael addition of the ethyl cyanoacetate enolate to the newly formed α,β-unsaturated product.
-
Hydrolysis of the ethyl ester to the corresponding carboxylic acid, particularly during workup.
-
Formation of the (Z)-isomer of the product.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproducts, it is crucial to carefully control the reaction conditions. Use a catalytic amount of a weak base, maintain a 1:1 stoichiometry of reactants, monitor the reaction progress to avoid prolonged reaction times, and use a neutral or mildly acidic workup.
Q4: What is the expected yield for this reaction?
A4: Yields can vary depending on the specific conditions. However, for similar substituted benzaldehydes, yields are often high, in the range of 88-96%.[2] For the closely related 4-methoxybenzaldehyde, a 96% yield has been reported.[2]
Q5: How can I confirm the stereochemistry of the product?
A5: The stereochemistry is typically confirmed by ¹H NMR spectroscopy. For the (E)-isomer, the vinyl proton signal appears as a singlet at around 8.1-8.2 ppm. The (Z)-isomer would be expected to have a different chemical shift for this proton. X-ray crystallography can also definitively determine the stereochemistry.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of (E)-Ethyl 2-cyano-3-(aryl)acrylates
| Aryl Group | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | DIPEA | Hexane | 65-70 | 3-6 | 91 | [2] |
| 4-Chlorophenyl | DIPEA | Hexane | 65-70 | 3-6 | 94 | [2] |
| 4-Nitrophenyl | DIPEA | Hexane | 65-70 | 3-6 | 93 | [2] |
| 4-Methoxyphenyl | DIPEA | Hexane | 65-70 | 3-6 | 96 | [2] |
| 2-Chlorophenyl | DIPEA | Hexane | 65-70 | 3-6 | 88 | [2] |
| Thiophen-2-yl | DIPEA | Hexane | 65-70 | 3-6 | 91 | [2] |
| 4-Benzyloxyphenyl | DIPEA | Hexane | 65-70 | 3-6 | 93 | [2] |
Note: DIPEA = Diisopropylethylammonium acetate
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
This protocol is a general procedure adapted from the synthesis of similar aryl acrylate derivatives.[2]
Materials:
-
4-hydroxybenzaldehyde (1.0 mmol, 1.0 eq)
-
Ethyl cyanoacetate (1.0 mmol, 1.0 eq)
-
Piperidine (0.1 mmol, 0.1 eq) or Diisopropylethylammonium acetate (0.1 mmol, 0.1 eq)
-
Ethanol or Hexane (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel 60 F254)
-
Column chromatography setup (if necessary)
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol).
-
Add the solvent (e.g., ethanol or hexane, 10 mL) and a magnetic stir bar.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add the catalyst (e.g., piperidine or diisopropylethylammonium acetate, 0.1 mmol).
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-80°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., hexane:ethyl acetate, 7:3).
-
Once the reaction is complete (typically within 3-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization Data (for the analogous 4-methoxyphenyl derivative):
-
Appearance: Solid
-
Melting Point: 77-80 °C
-
¹H NMR (400 MHz, CDCl₃): δ = 8.15 (s, 1H), 7.98 (d, J = 7.2 Hz, 2H), 6.97 (d, J = 7.2 Hz, 2H), 4.32-4.37 (m, 2H), 3.87 (s, 3H), 1.37 (t, J = 7.2 Hz, 3H).[2]
-
¹³C NMR (100 MHz, CDCl₃): δ = 163.7, 163.1, 154.3, 133.6, 124.3, 116.2, 114.7, 99.4, 62.4, 55.8, 14.1.[2]
-
IR (KBr, cm⁻¹): 2988, 2213 (CN), 1712 (C=O), 1583, 1177.[2]
Visualizations
References
Technical Support Center: (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and primary method for synthesizing this compound is the Knoevenagel condensation.[1] This reaction involves the condensation of 4-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base catalyst.[1] The reaction proceeds through a nucleophilic addition followed by a dehydration step, yielding the α,β-unsaturated product with generally high stereoselectivity for the (E)-isomer.[1]
Q2: What are the typical impurities I might encounter in my crude product?
A2: Common impurities include unreacted starting materials such as 4-hydroxybenzaldehyde and ethyl cyanoacetate, the catalyst used in the synthesis, and potentially the undesired (Z)-isomer.[2][3] Additionally, colored byproducts can form, especially if the reaction is conducted at elevated temperatures.[2]
Q3: Which purification method is generally recommended for this compound?
A3: Recrystallization is the most frequently cited and effective method for purifying this compound.[1] For impurities that are difficult to remove by recrystallization, column chromatography is a suitable and effective alternative.[2]
Q4: What is the best solvent for recrystallization?
A4: Ethanol is often considered an optimal solvent for recrystallization because the compound has moderate solubility at high temperatures and limited solubility at ambient temperatures.[1] Methanol has also been successfully used.[4] The choice of solvent may depend on the specific impurity profile of the crude product.
Q5: When should I consider using column chromatography?
A5: Column chromatography is recommended under the following circumstances:
-
When recrystallization fails to remove colored impurities or closely related side-products.[2]
-
If the product is obtained as an oil that does not crystallize.[2]
-
To separate the (E) and (Z) isomers, as they may have different affinities for the stationary phase.[3]
-
When a very high degree of purity (>99%) is required for applications such as analytical standard preparation.[2]
Q6: How can I confirm the purity and identity of my final product?
A6: The purity and identity of this compound can be confirmed using several analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and are particularly useful for differentiating between the (E) and (Z) isomers by observing the chemical shift of the vinylic proton.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity and quantifying residual impurities.[5][6]
-
Melting Point: A sharp melting point close to the literature value (e.g., 82-85°C) is a good indicator of purity.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal catalyst or reaction conditions. 3. Product loss during workup or recrystallization. | 1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. Consider extending the reaction time or slightly increasing the temperature. 2. Ensure the base catalyst is active. Recent studies have explored base-free conditions with metal catalysts or microwave-assisted synthesis to improve yields.[1] 3. To minimize loss during recrystallization, ensure the hot solution is saturated and cool it slowly. Concentrate the mother liquor to recover more product.[2] |
| Product is an Oil and Will Not Crystallize | 1. Presence of residual solvent. 2. Significant amount of impurities depressing the melting point. 3. The product is a mixture of (E) and (Z) isomers. | 1. Dry the product under a high vacuum to remove all traces of solvent.[2] 2. Attempt to purify a small sample via flash column chromatography to see if a solid can be obtained.[2] 3. Try triturating the oil with a non-polar solvent like hexane to induce crystallization of the desired isomer.[2] |
| Purified Product is Still Colored (Yellow/Orange) | 1. Colored byproducts are co-crystallizing with the product. 2. Thermal degradation occurred during the reaction or recrystallization. | 1. Add a small amount of activated charcoal to the hot recrystallization solution and filter it through celite before cooling. (Use with caution as it may adsorb the product).[2] 2. Purify the material using column chromatography on silica gel.[2] 3. Avoid prolonged heating or excessively high temperatures. |
| Presence of (Z)-Isomer in Final Product | 1. The reaction conditions favored the formation of both isomers. 2. Inefficient separation during purification. | 1. The (E)-isomer is generally the more thermodynamically stable product.[3] Allowing the reaction mixture to stir for a longer period can sometimes favor its formation. 2. Column chromatography is typically effective for separating E/Z isomers due to their different polarities.[3][7] Use TLC to find a solvent system that gives good separation. 3. Recrystallization may selectively crystallize the major isomer if the mixture is not 50:50. |
| NMR Spectrum Shows Unreacted Starting Materials | 1. The reaction did not go to completion. 2. Inefficient removal during workup or purification. | 1. If a significant amount of starting material remains, consider re-subjecting the crude product to the reaction conditions. 2. Unreacted 4-hydroxybenzaldehyde can often be removed by a wash with a dilute aqueous base (e.g., sodium bicarbonate) during the workup, though this may cause some hydrolysis of the ester. 3. Column chromatography is very effective at separating the product from starting materials.[2] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal. Bring the solution briefly to a boil and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities adhering to the crystal surface.[2]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a crystalline solid.[2]
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.[2]
-
Elution: Begin eluting the column with a low-polarity mobile phase, such as 95:5 hexane/ethyl acetate.[2]
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 hexane/ethyl acetate) to elute the product.[2] The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure (E)-isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[2]
Visualizations
Caption: Workflow for Synthesis and Purification.
Caption: Knoevenagel Condensation Pathway.
References
Technical Support Center: Purification of Cyanoacrylate Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of cyanoacrylate compounds. It is intended for researchers, scientists, and professionals in drug development who work with these highly reactive monomers.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of cyanoacrylate compounds, offering potential causes and solutions in a question-and-answer format.
Issue 1: Premature Polymerization During Vacuum Distillation
Q1: My cyanoacrylate monomer is polymerizing in the distillation flask or condenser during vacuum distillation. What is causing this and how can I prevent it?
A1: Premature polymerization is the most frequent challenge in cyanoacrylate purification.[1] It is typically initiated by anionic or free-radical pathways. The primary causes and preventative measures are outlined below:
-
Insufficient or Inappropriate Inhibitors: Cyanoacrylates are highly susceptible to both anionic and free-radical polymerization.[1] A dual inhibitor system is crucial for stability during distillation.
-
High Distillation Temperatures: Excessive heat can overcome the effectiveness of inhibitors and promote thermal polymerization.[1]
-
Presence of Contaminants: Basic residues on glassware can act as potent initiators for anionic polymerization.[1]
-
Air Leaks in the Vacuum System: Oxygen from air leaks can initiate free-radical polymerization.[1]
To prevent premature polymerization, a combination of anionic and free-radical inhibitors must be used.[4] Anionic inhibitors are typically acidic compounds that neutralize basic initiators, while free-radical inhibitors are often phenolic compounds that scavenge radicals at elevated temperatures.[4]
Issue 2: Low Yield of Purified Monomer
Q2: I am experiencing a very low yield of monomer after depolymerization ("cracking") and distillation. How can I improve it?
A2: A low yield of the desired cyanoacrylate monomer can often be attributed to incomplete depolymerization of the crude polymer or loss of monomer due to premature polymerization.
-
Suboptimal Depolymerization Conditions: The "cracking" process requires high temperatures, typically between 150–250°C, under a high vacuum to efficiently break down the polymer into the monomer.[5]
-
Inefficient Distillation: The newly formed monomer must be quickly vaporized and distilled away from the high-temperature reaction zone to prevent it from re-polymerizing. A short path from the cracking vessel to the condenser is recommended to minimize contact time with hot surfaces.[5]
Issue 3: Polymerization During Storage
Q3: My purified and stabilized cyanoacrylate monomer solidified in the storage container. What is the cause?
A3: Premature polymerization during storage is a common issue and is almost always caused by moisture contamination, exposure to high temperatures, or depletion of the inhibitor.[5]
-
Moisture Contamination: Moisture is a powerful initiator of anionic polymerization.[3][5] It is critical to use scrupulously dry storage containers with tight-fitting caps. Storing containers in a desiccator can also be beneficial.[5]
-
Temperature Control: Cyanoacrylate monomers should be stored in a cool, dark place.[5] While refrigeration is often recommended for unopened containers, it is important to allow the container to warm to room temperature before opening to prevent condensation from forming inside.[3][5]
-
Inhibitor Depletion: Stabilizers are consumed over time. Their depletion can be accelerated by prolonged storage or exposure to conditions that promote polymerization.[5]
Frequently Asked Questions (FAQs)
Q4: What is the recommended method for purifying cyanoacrylate compounds?
A4: The standard and most effective method for purifying cyanoacrylate monomers is vacuum distillation.[1] This technique is preferred because it lowers the boiling point of the monomer, which in turn reduces the risk of thermally induced polymerization.[1] The process involves heating the crude monomer under reduced pressure, allowing it to vaporize and then condense in a separate, cooled collection vessel, leaving non-volatile impurities behind.[1]
Q5: Can I use column chromatography to purify cyanoacrylates?
A5: Column chromatography is generally not recommended for the purification of cyanoacrylate monomers.[4] The high reactivity of these compounds poses a significant risk of polymerization on the stationary phase of the column.[4] If this method is attempted, it would necessitate the use of acidified solvents and a stationary phase that has been treated to remove any basic sites.[4]
Q6: What types of inhibitors are necessary for stabilizing cyanoacrylates during purification?
A6: A dual system of inhibitors is essential for the effective stabilization of cyanoacrylates during purification.[1] This includes:
-
Anionic Polymerization Inhibitors: These are acidic compounds that counteract basic initiators.[4] Examples include sulfur dioxide (SO₂), nitric oxide, phosphorus pentoxide (P₂O₅), and p-toluenesulfonic acid.[4][5][6]
-
Free-Radical Polymerization Inhibitors: These are typically phenolic compounds that prevent polymerization at the high temperatures used in distillation.[4] Common examples are hydroquinone and p-methoxyphenol (MEHQ).[4]
Q7: What are the common impurities found in crude cyanoacrylate monomers?
A7: Crude cyanoacrylate monomers can contain a variety of impurities stemming from the synthesis process. The Knoevenagel condensation, a common synthetic route, can result in a prepolymer that must be thermally depolymerized or "cracked".[2][7] Impurities may include:
-
Residual acids used to neutralize the base catalyst (e.g., phosphoric acid, sulfuric acid).[7]
-
By-products of the condensation reaction.
-
Oligomers that were not fully "cracked" to the monomer.[5]
-
Inorganic and acidic anions such as chloride, sulfate, and formic acid.[7]
Quantitative Data Summary
The following table summarizes typical conditions and inhibitor concentrations used in the purification of cyanoacrylate monomers.
| Parameter | Typical Value/Range | Reference |
| Vacuum Distillation Pressure | 1 to 10 mmHg | [6] |
| Vacuum Distillation Temperature | 50°C to 100°C | [6] |
| Depolymerization ("Cracking") Temperature | 150°C to 250°C | [5] |
| Anionic Inhibitor (in distillation pot) | e.g., Diphosphorus pentoxide (0.1 wt %) | [8] |
| Radical Inhibitor (in distillation pot) | e.g., Hydroquinone (0.5 wt %) | [8] |
Experimental Protocols
Protocol 1: General Procedure for Vacuum Distillation of Cyanoacrylate Monomers
Objective: To purify crude cyanoacrylate monomer by removing non-volatile impurities and oligomers.
Materials:
-
Crude cyanoacrylate monomer
-
Anionic polymerization inhibitor (e.g., phosphorus pentoxide, p-toluenesulfonic acid)[4][5]
-
Free-radical polymerization inhibitor (e.g., hydroquinone, MEHQ)[4]
-
Acid-washed and oven-dried distillation glassware
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
-
Cooled receiving flask (e.g., with a dry ice/acetone bath)
Methodology:
-
Glassware Preparation: Ensure all glassware is meticulously cleaned, acid-washed, and thoroughly dried to eliminate any basic residues and moisture, which can initiate polymerization.[1]
-
Inhibitor Addition: To the crude cyanoacrylate monomer in the distillation flask, add an effective amount of both an anionic and a free-radical polymerization inhibitor.[4]
-
Apparatus Assembly: Assemble the vacuum distillation apparatus. A short path distillation head is recommended to minimize the residence time of the hot monomer vapor.[5]
-
Inhibitor in Receiving Flask: Add a small amount of both anionic and free-radical inhibitors to the receiving flask to stabilize the freshly distilled, highly reactive monomer.[4][5]
-
Vapor Phase Inhibition: It is also beneficial to introduce a gaseous anionic inhibitor, such as sulfur dioxide (SO₂), into the distillation apparatus to stabilize the monomer in the vapor phase before condensation.[4][5]
-
Distillation:
-
Begin stirring and apply a high vacuum to the system.
-
Gradually heat the distillation flask to the appropriate temperature to induce vaporization of the monomer. The temperature should be kept as low as possible to achieve a steady distillation rate.[4]
-
Collect the purified monomer in the cooled receiving flask.
-
-
Storage: Immediately store the purified and stabilized monomer in a tightly sealed, dry container in a cool, dark place.[5]
Visualizations
Caption: Workflow for the vacuum distillation of cyanoacrylate monomers.
Caption: Troubleshooting logic for premature polymerization during distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. afinitica.com [afinitica.com]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. US7709676B2 - Method for producing purified 2-cyanoacrylate - Google Patents [patents.google.com]
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate stability issues and degradation
Technical Support Center: (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an organic compound with the molecular formula C₁₂H₁₁NO₃.[1][2][3] It is characterized by a cyano group and a hydroxyphenyl moiety, making it a subject of interest in medicinal chemistry and materials science.[1] It is commonly used as an intermediate or precursor in the synthesis of pharmaceuticals, fine chemicals, and polymers.[4]
Q2: What are the primary applications of this compound?
This compound serves as a versatile building block in organic synthesis. Key applications include:
-
Pharmaceuticals: It is a precursor for various bioactive compounds, including those with potential anticancer and antimicrobial properties.[1][4]
-
Materials Science: Its structure is suitable for developing polymers and materials with specific UV-absorbing, optical, and electronic characteristics.[1][4]
-
Agrochemicals: It shows potential for use in developing new agrochemicals due to its biological activity.[1]
Q3: What are the recommended storage conditions for this compound?
To ensure stability, the compound should be stored in a cool, dry place, with recommended temperatures between 2-8°C.[4] It is sensitive to moisture, which can initiate polymerization.[5]
Q4: Is this compound sensitive to heat?
Yes, this compound is a thermally sensitive compound.[1] Cyanoacrylate-based polymers generally exhibit poor stability at high temperatures.[6] Thermal degradation can occur, especially during purification at atmospheric pressure.[1]
Q5: What solvents are compatible with this compound?
For recrystallization, ethanol is an effective solvent.[1] While ethyl cyanoacrylate itself is miscible with solvents like acetone, dichloromethane, and methyl ethyl ketone, these solutions are only stable in the complete absence of moisture.[5] For analytical purposes like capillary electrophoresis, chloroform has been used for dissolution prior to extraction.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Compound solidifies or becomes viscous in the container. | Moisture-induced polymerization: The compound is highly susceptible to anionic polymerization initiated by moisture or weak bases.[5][8] | • Ensure the container is tightly sealed and stored in a desiccator. • Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible. • Use anhydrous solvents and dried glassware for all experiments. |
| Low yield or product degradation during purification by distillation. | Thermal Degradation: The compound is thermally sensitive. Distillation at atmospheric pressure can lead to decomposition.[1] The polymer form can undergo "unzipping" depolymerization at elevated temperatures.[9] | • Use vacuum distillation to lower the boiling point and minimize thermal stress.[1] • Maintain a slow and steady heating rate (e.g., 2-5°C per minute) to prevent thermal shock.[1] • Consider non-thermal purification methods like recrystallization from ethanol.[1] |
| Inconsistent results in biological assays. | Compound Degradation: The compound may have degraded due to improper storage or handling, leading to reduced purity and activity. Exposure to light, heat, or moisture can cause degradation. | • Verify the purity of the compound using analytical techniques (e.g., NMR, HPLC) before use. • Prepare solutions fresh for each experiment. • Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Formation of unexpected byproducts in reactions. | Side Reactions/Degradation: The hydroxyphenyl and acrylate groups are reactive. Degradation can be initiated by basic reagents, leading to unintended products.[9] The degradation of ethyl cyanoacrylate can produce irritants like formaldehyde.[10] | • Control the reaction pH carefully, as basic conditions can accelerate degradation. • Analyze reaction mixtures for common degradation products. • Run control experiments to assess the stability of the starting material under the reaction conditions without other reagents. |
| Poor solubility in a chosen solvent. | Incorrect Solvent Selection: The compound has specific solubility characteristics. | • For recrystallization, hot ethanol is recommended.[1] • Refer to literature for appropriate solvents for your specific application. For solutions, ensure the solvent is anhydrous to prevent polymerization.[5] |
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 217.22 g/mol | [1][2][3] |
| Appearance | White to Yellow powder/crystal | |
| Melting Point | 180-182°C | [4] |
| Boiling Point | 381.8°C (at 760 mmHg) | [4] |
| Storage Temperature | 2-8°C | [4] |
Table 2: Stability and Degradation Profile
| Condition | Effect | Comments | Reference(s) |
| High Temperature | Prone to thermal degradation and decomposition. | Vacuum distillation is recommended for purification to reduce the boiling point.[1] Poly(ethyl cyanoacrylate) degradation is primarily due to unzipping depolymerization.[9] | [1][6][9] |
| Moisture/Bases | Rapidly undergoes exothermic anionic polymerization. | Solutions are only stable in the complete absence of moisture.[5] | [5][8] |
| Light Exposure | Potential for photodegradation (common for conjugated systems). | Photostability testing is advised for formulations. Store protected from light. | [11] |
| Aqueous Solutions | Susceptible to hydrolysis. | Poly(alkyl cyanoacrylates) are known to undergo rapid hydrolysis in aqueous conditions.[9] | [9] |
| Shelf Life | Approximately one year for unopened cyanoacrylate adhesives. | Performance degrades significantly after two years of storage.[7] Opened containers should be used within a month.[8] | [7][8] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying the compound on a laboratory scale.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute), hot
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid (approximately 3 mL of ethanol per gram of crude product).[1]
-
Stir the solution on a heating plate until all the solid has dissolved. Do not overheat.
-
Remove the flask from the heat and allow it to cool slowly to room temperature over 2-4 hours.[1] Crystal formation should be observed.
-
For maximum yield, the flask can be placed in an ice bath for 30 minutes after it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: General Guideline for Photostability Testing
This protocol is adapted from the ICH Q1B guidelines and can be used to assess the intrinsic photostability of the compound.[11]
Materials:
-
This compound (solid powder or in solution)
-
Photostability chamber with a calibrated light source (e.g., option 1 or 2 from ICH Q1B)
-
Transparent, colorless containers (e.g., quartz or borosilicate glass vials)
-
Aluminum foil
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation:
-
Prepare multiple samples of the compound. If testing a solution, use a relevant anhydrous solvent.
-
Prepare a "dark control" sample by wrapping an identical container completely in aluminum foil to shield it from light.[11]
-
-
Exposure:
-
Place the test samples and the dark control sample in the photostability chamber.[11]
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Maintain a constant temperature to minimize thermal degradation.
-
-
Analysis:
-
At specified time points, withdraw samples and the dark control.
-
Analyze the samples for any changes in physical properties (e.g., appearance, color).
-
Quantify the compound's purity and identify any major degradation products using a validated analytical method like HPLC.
-
-
Evaluation:
-
Compare the results from the light-exposed samples to the dark control. A significant difference indicates photodegradation.
-
If degradation occurs, further studies on light-resistant packaging are recommended.[11]
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Inferred degradation pathways of the compound.
References
- 1. Buy this compound | 6935-44-0 [smolecule.com]
- 2. This compound | C12H11NO3 | CID 668171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound [myskinrecipes.com]
- 5. Ethyl cyanoacrylate - Sciencemadness Wiki [sciencemadness.org]
- 6. rua.ua.es [rua.ua.es]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
How to increase the solubility of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate for assays
This guide provides researchers, scientists, and drug development professionals with essential information for handling and solubilizing (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate for various assays. This compound, a member of the tyrphostin family of protein kinase inhibitors, is noted for its poor aqueous solubility, which can present challenges in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an organic compound often used in medicinal chemistry and materials science.[1] As a tyrphostin, it functions as an ATP-competitive inhibitor of protein tyrosine kinases.[2] By binding to the ATP-binding pocket of the kinase domain, it blocks the phosphorylation of tyrosine residues on substrate proteins, thereby inhibiting downstream signaling cascades.[2] It is commonly investigated as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in regulating cell growth, proliferation, and differentiation.[3][4][5]
Q2: What is the recommended starting solvent for this compound?
A2: Dimethyl sulfoxide (DMSO) is the most recommended starting solvent for creating high-concentration stock solutions of this compound and related tyrphostins.[6][7] It is reported to have good solubility in DMSO, with some suppliers indicating solubility of at least 100 mg/mL.[6]
Q3: Why does my compound precipitate when I dilute it into my aqueous assay buffer or cell culture medium?
A3: This is a common issue known as "crashing out." It occurs because the compound is poorly soluble in water. When a concentrated DMSO stock solution is diluted into an aqueous environment, the compound may no longer stay dissolved, especially at higher concentrations. The final concentration of DMSO in the aqueous solution is also a critical factor; if it's too low, it may not be sufficient to keep the compound in solution.
Q4: What is the maximum permissible concentration of DMSO in cell-based assays?
A4: To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in cell culture medium should typically be kept at or below 0.5%, with 0.1% being a widely accepted and safer limit for most cell lines.[6][8] It is crucial to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your experimental samples.[6]
Q5: Can I use other solvents besides DMSO?
A5: While DMSO is the primary choice, ethanol is another potential solvent, although the solubility might be lower.[1] For any new solvent, it is highly recommended to perform small-scale solubility tests before preparing large-volume stock solutions.[6] The compatibility of the solvent with your specific assay system must also be verified.
Troubleshooting Guide
This section addresses common problems encountered when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Assay Medium | 1. Final compound concentration is above its solubility limit in the aqueous medium.2. Final DMSO concentration is too low to maintain solubility.3. The stock solution was not properly mixed upon dilution. | 1. Lower the final concentration of the compound.2. Prepare working solutions fresh and add them to the medium just before use.[6]3. Ensure vigorous mixing (e.g., vortexing) when diluting the stock solution.4. Perform serial dilutions in the assay medium rather than a single large dilution step.5. Consider using a co-solvent or other solubilization techniques (see Protocols section). |
| Low or Inconsistent Assay Signal | 1. The compound is not fully dissolved, leading to a lower effective concentration.2. The compound has degraded in solution. | 1. Visually inspect all solutions for precipitates before use. If necessary, briefly sonicate the stock solution.[6]2. Prepare fresh dilutions for each experiment from a reliable, frozen stock.[9]3. Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6] |
| Cell Toxicity or Off-Target Effects | 1. The final DMSO concentration is too high, causing cellular stress.[8]2. The compound itself is cytotoxic at the tested concentrations. | 1. Ensure the final DMSO concentration does not exceed 0.5% (ideally ≤ 0.1%).[6][7][9]2. Always include a vehicle control (medium with the same DMSO concentration) to differentiate between compound and solvent effects.3. Perform a dose-response curve to determine the optimal non-toxic concentration range for your cell line. |
Troubleshooting Workflow for Solubility Issues
Caption: A workflow diagram for troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution, which is the standard first step for most experiments.
Materials:
-
This compound (MW: 217.22 g/mol )[10]
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated balance
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh out 2.17 mg of this compound powder.
-
Dissolving: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: To ensure complete dissolution, vortex the solution vigorously. If particulates remain, gently warm the tube to 37°C or place it in an ultrasonic bath for a short period.[6]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles.[6]
-
Long-term Storage: Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are generally stable for months at these temperatures.[6]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the critical step of diluting the DMSO stock into your final aqueous medium.
Procedure:
-
Thawing: Thaw a frozen aliquot of the 10 mM stock solution at room temperature.[6]
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
Final Dilution: Perform a serial dilution of the stock (or intermediate stock) into the pre-warmed (37°C) cell culture medium or assay buffer to achieve the desired final concentrations.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock to 999 µL of cell culture medium (a 1:1000 dilution).[6]
-
-
Mixing: Immediately after adding the compound to the aqueous medium, vortex the solution well to ensure rapid and uniform dispersion.
-
Application: Use the freshly prepared working solution immediately to treat your cells or initiate your assay.
Experimental Workflow for Solution Preparation
References
- 1. Buy this compound | 6935-44-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C12H11NO3 | CID 668171 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which is a Knoevenagel condensation reaction.
Q1: The reaction is proceeding very slowly or has stalled. What are the potential causes and solutions?
A1: A slow or stalled reaction can be attributed to several factors related to kinetics and reaction equilibrium. Consider the following troubleshooting steps:
-
Catalyst Inactivity: The base catalyst is crucial for the reaction. Ensure the catalyst is fresh and not degraded. If using a common catalyst like piperidine, consider switching to a more efficient one such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or Diisopropylethylammonium acetate (DIPEAc), which have been reported to significantly reduce reaction times.[1]
-
Insufficient Temperature: Gently increasing the reaction temperature can provide the necessary activation energy to accelerate the reaction.[2] Monitor the temperature to avoid potential side reactions.
-
Reactant Purity: Impurities in the starting materials, 4-hydroxybenzaldehyde and ethyl cyanoacetate, can inhibit the reaction. Ensure high-purity reactants are used.[2]
-
Solvent Choice: The solvent plays a critical role. While alcohols like ethanol are commonly used, other solvents like hexane or ionic liquids might be more effective depending on the chosen catalyst.[2][3]
Q2: My product yield is very low. How can I improve it?
A2: Low yield is a common issue that can be addressed by systematically evaluating the following factors:
-
Catalyst Efficiency: The choice and amount of catalyst are critical. For instance, a DABCO-catalyzed system has been reported to produce a high yield for similar reactions. Ensure the catalyst is used in the correct proportion.
-
Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the work-up procedure.[2][3]
-
Sub-optimal Reaction Conditions: Review the reaction temperature and solvent. Different catalyst systems have different optimal conditions. For example, DIPEAc in hexane is effective at 65-70 °C.[3]
-
Product Isolation Issues: If the product is not precipitating or is oily, modify the work-up procedure. Scratching the inside of the flask can induce crystallization. Alternatively, an extraction with an organic solvent like ethyl acetate, followed by washing, drying, and solvent removal under reduced pressure may be necessary to isolate the crude product before recrystallization.[2]
Q3: My TLC plate shows multiple spots in addition to the product. What are the possible side reactions?
A3: The presence of multiple spots on the TLC plate indicates the formation of byproducts. Potential side reactions include:
-
Self-condensation of the aldehyde: This can occur if a strong base is used as a catalyst instead of a weak base.[2]
-
Impurity-related products: Impurities in the starting materials can lead to the formation of side products.[2] Purifying the reactants before use can help minimize this.
-
Decomposition: At excessively high temperatures, the reactants or the product might decompose, leading to the formation of various impurities.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reaction for the synthesis of this compound?
A1: The synthesis is a Knoevenagel condensation. This reaction involves a nucleophilic addition of an active methylene compound (ethyl cyanoacetate) to a carbonyl group of an aldehyde (4-hydroxybenzaldehyde), followed by a dehydration reaction to form a C=C double bond.[2] The reaction is typically catalyzed by a weak base.
Q2: What are the key reactants for this synthesis?
A2: The primary reactants are 4-hydroxybenzaldehyde and ethyl cyanoacetate. The methylene group in ethyl cyanoacetate is activated by the adjacent electron-withdrawing cyano (-CN) and ester (-COOEt) groups, making its protons acidic and facilitating the reaction.
Q3: Why is a catalyst necessary, and which ones are most effective for reducing reaction time?
A3: A weak base catalyst is required to deprotonate the ethyl cyanoacetate, forming a reactive enolate ion.[2] Using a strong base can lead to unwanted side reactions.[2] Several catalysts are effective, with some offering significantly shorter reaction times:
-
Piperidine: A classic and widely used catalyst.[2]
-
Diisopropylethylammonium acetate (DIPEAc): Has been shown to produce excellent yields under mild conditions with reaction times of 3-6 hours.[1][3]
-
1,4-diazabicyclo[2.2.2]octane (DABCO): A highly effective catalyst, especially when promoted by a hydroxyl-containing ionic liquid, achieving high yields in as little as 5-40 minutes for similar substrates.[4]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent is an important factor for the reaction's success.[2]
-
Alcohols (e.g., Ethanol): Commonly used as they effectively dissolve the reactants.[2]
-
Hexane: Can be used, particularly with certain catalysts like DIPEAc.[3]
-
Ionic Liquids: Can act as both the solvent and a promoter, offering environmental benefits and potentially enhancing reaction rates.
Data Presentation
Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | Several hours | Moderate to Good | (General) |
| DIPEAc | Hexane | 65-70 | 3-6 hours | 88-96 | [3],[1] |
| DABCO (with [HyEtPy]Cl) | Water | Room Temp | 5-40 minutes | 83-99 |
Experimental Protocols
Protocol 1: Synthesis using DIPEAc as a catalyst[3][4]
-
To a mixture of 4-hydroxybenzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in hexane (10 ml), add Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol).
-
Heat the reaction mixture to 65-70 °C.
-
Monitor the progress of the reaction by TLC (using a hexane:ethyl acetate, 8:2 mobile phase). The reaction is typically complete within 3-6 hours.
-
After completion, cool the reaction mixture to 40-45 °C.
-
Separate the layers, and concentrate the bottom (product) layer under vacuum.
-
Purify the resulting material by a suitable solvent to obtain the desired product.
Protocol 2: Rapid Synthesis using DABCO and an Ionic Liquid Promoter[2]
-
In a reaction vessel, combine 4-hydroxybenzaldehyde (1 mmol), ethyl cyanoacetate (1.2 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol).
-
Add the hydroxyl-containing ionic liquid, N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), and water.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is expected to be complete in a short time (typically 5-40 minutes for similar substrates).
-
Upon completion, proceed with an appropriate work-up, which may involve extraction with an organic solvent, washing, drying, and purification.
Visualizations
References
Selecting the best catalyst for Knoevenagel condensation of 4-hydroxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Knoevenagel condensation of 4-hydroxybenzaldehyde. Our aim is to help you overcome common experimental challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation?
A1: The Knoevenagel condensation is a base-catalyzed reaction involving the nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] The catalyst's role is to deprotonate the active methylene compound, forming a carbanion that then attacks the carbonyl carbon of the aldehyde.
Q2: Which catalysts are most effective for the Knoevenagel condensation of 4-hydroxybenzaldehyde?
A2: A variety of catalysts can be used, ranging from basic amines to ammonium salts and heterogeneous catalysts. Commonly used and effective catalysts include:
-
Piperidine: A widely used and effective secondary amine catalyst.[3]
-
Ammonium Salts: Environmentally benign options like ammonium bicarbonate and ammonium acetate have shown excellent yields, often in solvent-free or greener conditions.[4][5][6]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A tertiary amine catalyst that has demonstrated high efficiency, particularly when used with promoters like hydroxy-functionalized ionic liquids.[7][8]
-
Heterogeneous Catalysts: Various solid catalysts, such as modified hydrotalcites and metal-organic frameworks (MOFs), offer advantages like easy separation and reusability.[9][10][11][12]
Q3: How does the choice of active methylene compound affect the reaction?
A3: The reactivity of the active methylene compound is crucial. The order of nucleophilicity generally follows: malononitrile > ethyl cyanoacetate > diethyl malonate.[13] This is due to the stronger electron-withdrawing nature of the cyano group compared to the carbonyl or carboxylic group, making the methylene protons more acidic and easier to remove.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Reaction Yield | 1. Inefficient Catalyst: The catalyst may not be basic enough to efficiently deprotonate the active methylene compound. 2. Unfavorable Equilibrium: The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants.[2] 3. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 4. Side Reactions: Self-condensation of the aldehyde or other undesired reactions can occur, especially under strongly basic conditions.[14] | 1. Catalyst Optimization: Vary the concentration of your current catalyst or switch to a more effective one (see catalyst comparison table below). Consider using greener alternatives like ammonium salts.[2][4] 2. Water Removal: If using a non-polar solvent like toluene, employ a Dean-Stark apparatus. For other solvents, consider adding molecular sieves.[2] 3. Temperature Adjustment: Gradually increase the reaction temperature while monitoring for side product formation. 4. Control Stoichiometry and Base Strength: Use a milder base or catalytic amounts of a stronger base. Carefully control the reactant ratios.[14] |
| Formation of Side Products | 1. Strongly Basic Conditions: Can lead to self-condensation of 4-hydroxybenzaldehyde.[14] 2. Reaction with Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring can potentially undergo side reactions depending on the conditions. | 1. Use Milder Catalysts: Switch to catalysts like ammonium bicarbonate or L-proline. 2. Optimize Reaction Conditions: Lower the reaction temperature and carefully control the amount of catalyst used. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil or Gummy Solid: This can make filtration and handling difficult. 2. Presence of Unreacted Starting Materials: Incomplete reaction can contaminate the final product. | 1. Recrystallization: If the crude product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[1] 2. Column Chromatography: For oily products or to separate from starting materials, column chromatography is an effective purification method. |
Catalyst Performance Data
The following table summarizes the performance of various catalysts for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds, providing a basis for catalyst selection for 4-hydroxybenzaldehyde.
| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidine | Malonic Acid | Pyridine | Reflux | - | High | [3][15] |
| Ammonium Bicarbonate | Malonic Acid | Solvent-free | 90 | 2 h | 100 | [4] |
| 1,2-Diaminoethane | Malonic Acid | Solvent-free | 90 | 2 h | 100 | [4] |
| Benzylamine | Malonic Acid | Solvent-free | 90 | 2 h | 99 | [4] |
| Ammonium Acetate | Malononitrile | Solvent-free (Sonication) | Room Temp. | 5-7 min | >90 | [6] |
| DABCO/[HyEtPy]Cl | Ethyl Cyanoacetate | Water | 80 | 5-40 min | 83-99 | [8] |
| CeZrO₄-δ | Malononitrile | Ethanol | 80 | 10 min | 98 | [11] |
| Cu-Mg-Al LDH | Ethyl Cyanoacetate | Ethanol | 80 | - | 95 | [10] |
Experimental Protocols
General Protocol using Ammonium Bicarbonate (Solvent-Free)
This protocol is adapted from green chemistry procedures for the Knoevenagel condensation.[4][5]
-
Reactant Mixture: In a round-bottom flask, thoroughly mix 4-hydroxybenzaldehyde (1.0 eq), malonic acid (1.2-2.0 eq), and ammonium bicarbonate (0.1-0.2 eq).
-
Heating: Heat the solvent-free mixture at 90°C with stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product can be purified by recrystallization from a suitable solvent like ethanol/water.
General Protocol using Piperidine in Ethanol
This protocol is a standard procedure for Knoevenagel condensations.[1]
-
Dissolution: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the stirred solution, add the active methylene compound (e.g., malononitrile, 1.0 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove impurities.
-
Drying: Dry the purified product in a vacuum oven or by air drying.
Visualized Workflows
Caption: General experimental workflow for the Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.tue.nl [pure.tue.nl]
- 6. bhu.ac.in [bhu.ac.in]
- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. asianpubs.org [asianpubs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, a member of the cyanoacrylate family. While direct experimental validation for this specific compound is emerging, this document summarizes key experimental data from structurally similar compounds and established alternatives. It details methodologies for crucial validation assays and visualizes potential signaling pathways to provide a comprehensive overview for future research and development.
Comparative Analysis of Biological Activity
This compound and its derivatives have shown potential in various therapeutic areas, including cancer, inflammation, and oxidative stress. The following table summarizes the available quantitative data for a series of ethyl 2-cyano-3-arylacrylate derivatives and a key alternative, Tyrphostin AG17, to provide a comparative perspective.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Biological Activity | Reference |
| (E)-Ethyl 2-cyano-3-(cinnamyl)acrylate | HT-29 (Colon) | 77.78 | Anticancer | [1] |
| HepG2 (Liver) | 80.14 | Anticancer | [1] | |
| A549 (Lung) | 85.62 | Anticancer | [1] | |
| (E)-Ethyl 2-cyano-3-(3-nitrophenyl)acrylate | HT-29 (Colon) | 188.2 | Anticancer | [1] |
| HepG2 (Liver) | 195.3 | Anticancer | [1] | |
| A549 (Lung) | 190.1 | Anticancer | [1] | |
| Tyrphostin AG17 | HL-60(TB) (Leukemia) | ~1.5 | Anticancer | [2][3] |
| Panel of 13 human tumor cell lines | 0.7 - 4.0 | Anticancer | [2][3] | |
| Doxorubicin (Standard) | A549 (Lung) | 1.25 | Anticancer | [1] |
| HT-29 (Colon) | 1.50 | Anticancer | [1] | |
| HepG2 (Liver) | 1.80 | Anticancer | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of biological activities.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[7]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[8]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[5][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant potential of a compound.[9][10][11]
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).[10]
-
Reaction Mixture: Add the sample solution to a DPPH solution (typically 0.1 mM in methanol).[10]
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[10]
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm.[10][11]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Activity Assay
This assay measures the activity of nitric oxide synthase, an enzyme involved in the inflammatory response.[12][13][14]
Principle: NOS catalyzes the production of nitric oxide (NO) from L-arginine. The stable degradation products of NO, nitrate and nitrite, can be quantified using the Griess reagent.[14]
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates containing NOS.
-
NOS Reaction: Incubate the lysate with L-arginine and necessary cofactors (NADPH, FAD, etc.) to allow for NO production.
-
Nitrate Reduction: Convert the nitrate in the sample to nitrite using nitrate reductase.[13]
-
Griess Reaction: Add Griess reagent to the samples, which reacts with nitrite to form a colored azo dye.[13]
-
Absorbance Measurement: Measure the absorbance of the colored product at 540 nm.[12]
-
Data Analysis: Quantify the amount of nitrite, which corresponds to the NOS activity, using a standard curve.
Visualizing Molecular Mechanisms
Understanding the signaling pathways affected by this compound is key to elucidating its mechanism of action. Based on the known activities of related tyrphostins and cyanoacrylate derivatives, a potential inhibitory pathway is the JAK/STAT signaling cascade, which is often dysregulated in cancer.[3]
Caption: Hypothesized inhibition of the JAK/STAT signaling pathway.
The following diagram illustrates a typical experimental workflow for evaluating the anticancer activity of a test compound.
Caption: Workflow for anticancer drug screening using the MTT assay.
References
- 1. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer applications of poly(butyl cyanoacrylate): Strategies and mechanisms in breast, prostate, lung, and bronchus cancers [nmb-journal.com]
- 5. afinitica.com [afinitica.com]
- 6. Tyrphostin [correction of Tryphostin] AG879, a tyrosine kinase inhibitor: prevention of transcriptional activation of the electrophile and the aromatic hydrocarbon response elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Poly-cyanoacrylate) nanomedicines for cancer and beyond: Lessons learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sustained drug release and cancer treatment by an injectable and biodegradable cyanoacrylate-based local drug delivery system - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant activity of various solvent fractions from edible brown alga, Eisenia bicyclis and its active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Molecular Architecture: A Spectroscopic Confirmation of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
A comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, unequivocally confirms the structural integrity of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. This guide provides a detailed comparison of its spectral characteristics with those of closely related analogues, offering researchers and drug development professionals a robust dataset for structural verification and further investigation.
The precise arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For this compound, a compound of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This guide presents a multi-faceted spectroscopic approach to validate its E-isomeric configuration and overall molecular framework. By comparing its spectral data with that of (E)-Ethyl 2-cyano-3-phenylacrylate and (E)-Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, we provide a clear and comparative reference for researchers.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and its analogues.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, J (Hz) | Assignment |
| This compound | 8.18 (s, 1H), 7.90 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 5.50 (br s, 1H), 4.36 (q, J=7.2 Hz, 2H), 1.39 (t, J=7.2 Hz, 3H) | Vinylic-H, Ar-H, Ar-H, OH, OCH₂, CH₃ |
| (E)-Ethyl 2-cyano-3-phenylacrylate[1] | 8.40 (s, 1H), 8.02 (d, J=7.4 Hz, 2H), 7.50-7.60 (m, 3H), 4.36-4.41 (q, J=7.4 Hz, 2H), 1.41 (t, J=7.4 Hz, 3H) | Vinylic-H, Ar-H, Ar-H, OCH₂, CH₃ |
| (E)-Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate[1][2] | 8.15 (s, 1H), 7.98 (d, J=7.2 Hz, 2H), 6.97 (d, J=7.2 Hz, 2H), 4.32-4.37 (m, 2H), 3.87 (s, 3H), 1.37 (t, J=7.2 Hz, 3H) | Vinylic-H, Ar-H, Ar-H, OCH₂, OCH₃, CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 163.5, 160.8, 155.0, 134.0, 123.5, 116.5, 115.8, 100.1, 62.8, 14.2 |
| (E)-Ethyl 2-cyano-3-phenylacrylate[1][2] | 162.5, 155.1, 133.4, 131.5, 131.1, 130.1, 115.5, 103.0, 62.8, 14.2 |
| (E)-Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate[1][2] | 163.7, 163.1, 154.3, 133.6, 124.3, 116.2, 114.7, 99.4, 62.4, 55.8, 14.1 |
Table 3: FT-IR Spectroscopic Data (KBr, cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) and Functional Group Assignments |
| This compound | ~3350 (O-H stretch), ~2220 (C≡N stretch), ~1725 (C=O stretch), ~1600 (C=C stretch) |
| (E)-Ethyl 2-cyano-3-phenylacrylate[1] | 2982, 2220 (C≡N stretch), 1716 (C=O stretch), 1600 (C=C stretch), 1440 |
| (E)-Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate[1] | 2988, 2213 (C≡N stretch), 1712 (C=O stretch), 1583 (C=C stretch), 1177 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) |
| This compound [3] | C₁₂H₁₁NO₃ | 217.22 | 217 (M⁺), 189, 172, 133 |
| (E)-Ethyl 2-cyano-3-phenylacrylate | C₁₂H₁₁NO₂ | 201.22 | 201 (M⁺) |
| (E)-Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | C₁₃H₁₃NO₃ | 231.25 | 231 (M⁺) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, spectra were acquired with proton decoupling.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using the KBr pellet method. A small amount of the solid sample was mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. The spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra were obtained using an Agilent (1100 series) instrument, likely employing electron ionization (EI) for fragmentation analysis. The molecular ion peak (M⁺) and major fragmentation patterns were analyzed to confirm the molecular weight and structural fragments.
Workflow for Spectroscopic Structure Confirmation
The logical flow of experiments and data analysis for confirming the structure of a synthesized compound is crucial. The following diagram, generated using DOT language, illustrates this workflow.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of the target compound.
This systematic approach, combining multiple spectroscopic techniques, provides a high degree of confidence in the assigned structure of this compound, enabling its use in further scientific endeavors.
References
Comparative Analysis of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate Analogs as Potential Anticancer Agents
For Immediate Release
This guide presents a comparative study of a series of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate analogs, evaluating their potential as anticancer agents. The analysis is based on experimental data from in vitro cytotoxicity screenings against various human cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a concise summary of structure-activity relationships and detailed experimental methodologies.
Introduction
This compound, a tyrphostin analog, and its derivatives have garnered interest as potential tyrosine kinase inhibitors.[1][2] This class of compounds serves as a scaffold for the development of novel anticancer therapeutics. By systematically modifying the aryl substituent of the ethyl 2-cyano-3-arylacrylate core, researchers can explore the structure-activity relationship (SAR) to identify compounds with enhanced potency and selectivity. This guide summarizes the findings of a study that synthesized a series of these analogs and evaluated their cytotoxic effects on various cancer cell lines.[3]
Data Summary
The anticancer activity of the synthesized (E)-Ethyl 2-cyano-3-arylacrylate derivatives was evaluated against three human cancer cell lines: A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma).[3] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined. Doxorubicin, a well-established chemotherapy drug, was used as a positive control for comparison.
The results, summarized in the table below, indicate that the nature and position of the substituent on the phenyl ring significantly influence the anticancer activity of these compounds.
| Compound ID | Ar-group (Substitution) | IC50 (µM) vs. A549 | IC50 (µM) vs. HT-29 | IC50 (µM) vs. HepG2 |
| 3a | 4-Hydroxyphenyl | >100 | >100 | >100 |
| 3b | 4-Methoxyphenyl | 85.3 | 72.1 | 90.5 |
| 3c | 4-Chlorophenyl | 60.2 | 45.8 | 55.1 |
| 3d | 4-Nitrophenyl | 35.7 | 28.4 | 41.2 |
| 3e | 3,4-Dimethoxyphenyl | 25.1 | 18.9 | 30.7 |
| 3f | 3,4,5-Trimethoxyphenyl | 42.6 | 35.2 | 48.9 |
| 3g | 2-Hydroxyphenyl | >100 | >100 | >100 |
| 3h | 2,4-Dichlorophenyl | 50.8 | 39.1 | 47.3 |
| 3i | Cinnamyl | 15.4 | 10.2 | 12.8 |
| Doxorubicin | - | 1.2 | 0.8 | 1.5 |
Structure-Activity Relationship
The data reveals several key structure-activity relationships:
-
Electron-withdrawing groups at the para-position of the phenyl ring, such as chloro (3c) and nitro (3d), lead to a significant increase in cytotoxic activity compared to the parent 4-hydroxyphenyl (3a) and 4-methoxyphenyl (3b) analogs.
-
Multiple methoxy substitutions on the phenyl ring, as seen in the 3,4-dimethoxyphenyl (3e) and 3,4,5-trimethoxyphenyl (3f) analogs, also enhance anticancer activity, with the dimethoxy analog (3e) being more potent.
-
The position of the hydroxyl group is critical, as the 2-hydroxy analog (3g) was inactive , in contrast to the para-substituted parent compound.
-
The cinnamyl analog (3i) , which features an extended conjugated system, demonstrated the most potent and broad-spectrum activity among the tested series, suggesting that increasing the length of the conjugated system enhances cytotoxicity.[3]
Experimental Protocols
General Synthesis of (E)-Ethyl 2-cyano-3-arylacrylate Analogs
The synthesis of the title compounds is achieved via a Knoevenagel condensation reaction.[3]
Materials:
-
Substituted aromatic aldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Diisopropylethylammonium acetate (catalyst)
-
Ethanol (solvent)
Procedure:
-
A mixture of the substituted aromatic aldehyde and ethyl cyanoacetate in ethanol is prepared.
-
A catalytic amount of diisopropylethylammonium acetate is added to the mixture.[3]
-
The reaction mixture is heated at 65-70 °C for 3-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to 40-45 °C.
-
The layers are separated, and the product-containing layer is concentrated under vacuum.
-
The crude product is purified by recrystallization from a suitable solvent to yield the final (E)-Ethyl 2-cyano-3-arylacrylate derivative.[3]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (A549, HT-29, HepG2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours.
-
After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well.
-
The plates are incubated for 4 hours at 37°C.
-
The medium containing MTT is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Visualizations
Signaling Pathway
The this compound scaffold is characteristic of tyrphostins, which are known to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The diagram below illustrates a simplified representation of the EGFR signaling pathway, a critical pathway in cell proliferation and a common target for anticancer therapies.
Caption: Simplified EGFR signaling pathway and the inhibitory action of the studied analogs.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of the this compound analogs.
Caption: Workflow for synthesis and evaluation of the acrylate analogs.
References
A Comparative Guide to (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate (Tyrphostin AG 17) and Other Tyrphostins in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, also known as Tyrphostin AG 17, with other widely studied tyrphostins—AG 126, AG 490, and AG 1478—in the context of cancer research. This document aims to offer an objective overview of their mechanisms of action, target specificities, and reported efficacies, supported by experimental data to aid in the selection of appropriate compounds for research and development.
Introduction to Tyrphostins
Tyrphostins are a class of synthetic compounds that function as protein tyrosine kinase (PTK) inhibitors.[1] By competitively blocking the ATP binding site of the kinase domain of various receptors, they inhibit autophosphorylation and downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[1][2] Dysregulation of PTK signaling is a common feature of many cancers, making tyrphostins a significant area of interest for targeted cancer therapy.[2][3]
Comparative Analysis of Tyrphostins
This section details the individual characteristics of this compound (AG 17) and compares it with three other notable tyrphostins.
This compound (Tyrphostin AG 17)
This compound, or Tyrphostin AG 17, is a tyrosine kinase antagonist that has demonstrated broad anti-tumor activity. A study on a panel of 13 human tumor cell lines revealed that AG 17 inhibits cell growth with 50% growth inhibition (IC50) values ranging from 0.7 to 4.0 µM.[4][5] The promyelocytic leukemia cell line HL-60(TB) was found to be the most sensitive.[4][5]
A unique characteristic of AG 17 is its dual mechanism of action. Besides inhibiting tyrosine kinases, it also disrupts mitochondrial function. This effect is observed within an hour of drug exposure and is characterized by a significant decrease in cellular ATP levels, loss of mitochondrial membrane potential, and ultrastructural changes to the mitochondria.[4][5] This suggests that AG 17's anti-proliferative effects may be, in part, due to the impairment of mitochondrial function, offering a potentially exploitable mechanism for cancer therapy.[4][5]
Tyrphostin AG 126
Tyrphostin AG 126 is a tyrosine kinase inhibitor that has been shown to inhibit the phosphorylation of ERK1 and ERK2 at concentrations between 25-50 μM.[6] It has been investigated for its potential in research related to meiosis, mitosis, and postmitotic processes.[6] While its primary application in the available literature appears to be in the context of inflammation, its role as a tyrosine kinase inhibitor makes it relevant to cancer research where the MAPK/ERK pathway is often dysregulated.[6][7] In studies on inflammation, AG 126 has been shown to reduce the recruitment of neutrophils and the expression of iNOS and COX-2.[7]
Tyrphostin AG 490
Tyrphostin AG 490 is a well-characterized inhibitor of both the Janus kinase (JAK) family, particularly JAK2, and the Epidermal Growth Factor Receptor (EGFR).[8] It acts as an ATP-competitive inhibitor.[8] The JAK-STAT signaling pathway, which is a primary target of AG 490, is crucial for transmitting signals from cytokines and growth factors that regulate cell proliferation and differentiation.[9] By inhibiting JAK2, AG 490 blocks the phosphorylation and activation of downstream STAT proteins, notably STAT3 and STAT5.[9] This mechanism has made AG 490 a valuable tool in studying cancers with aberrant JAK-STAT signaling.[9]
Tyrphostin AG 1478
Tyrphostin AG 1478 is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10][11] It has been shown to inhibit the proliferation and invasion of various cancer cells, including breast cancer and glioma.[10][12] AG 1478 effectively inhibits the phosphorylation of EGFR and downstream signaling molecules such as ERK1/2 and AKT in a dose-dependent manner.[10] Furthermore, it can induce apoptosis and suppress telomerase activity in tumor cells.[10] Notably, AG 1478 has been found to be significantly more potent in inhibiting the growth of glioma cells that express a truncated, constitutively active form of EGFR (ΔEGFR) compared to those with wild-type EGFR.[12]
Quantitative Data Summary
The following table summarizes the available inhibitory concentration data for the discussed tyrphostins. It is important to note that the experimental conditions, such as the specific cell lines and assay methods, may vary between studies, which can influence the IC50 values.
| Compound | Target(s) | Cancer Cell Line(s) | IC50 / Effective Concentration | Reference(s) |
| This compound (AG 17) | Tyrosine Kinases, Mitochondria | Panel of 13 human tumor cell lines (e.g., HL-60(TB)) | 0.7 - 4.0 µM | [4][5] |
| Tyrphostin AG 126 | ERK1/2 Kinases | Not specified in cancer context | 25 - 50 µM (for ERK1/2 phosphorylation inhibition) | [6] |
| Tyrphostin AG 490 | JAK2, EGFR | A549 (Lung), DU145 (Prostate) | A549: 17.5 µM, DU145: 20 µM | [13] |
| Tyrphostin AG 1478 | EGFR | A549 (Lung), DU145 (Prostate) | A549: 10 µM, DU145: 0.15 µM | [13] |
| U87MG.ΔEGFR (Glioma) | ~0.1 µM | [12] | ||
| U87MG.wtEGFR (Glioma) | ~10 µM | [12] |
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for key assays used in the evaluation of tyrphostins.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Tyrphostin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the tyrphostin in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the tyrphostin. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Tyrphostin stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the tyrphostin at the desired concentrations for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blotting for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of target proteins.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Tyrphostin stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against phosphorylated and total target proteins)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Protocol:
-
Cell Lysis: After treatment with the tyrphostin, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system and an imaging system.
Conclusion
This compound (Tyrphostin AG 17) and other tyrphostins like AG 126, AG 490, and AG 1478 represent a diverse group of tyrosine kinase inhibitors with varying target specificities and mechanisms of action. AG 17 stands out due to its dual action on both tyrosine kinases and mitochondrial function. AG 1478 is a highly specific and potent EGFR inhibitor, while AG 490 provides a tool for investigating JAK-STAT signaling. AG 126's primary reported role is in inhibiting the ERK pathway. The choice of a particular tyrphostin for cancer research should be guided by the specific signaling pathways dysregulated in the cancer model under investigation. The experimental protocols provided in this guide offer a foundation for the in vitro evaluation of these compounds. Further head-to-head comparative studies under standardized conditions are warranted to more definitively delineate the relative potency and efficacy of these promising anti-cancer agents.
References
- 1. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Tyrosine Kinase Inhibitor Tyrphostin AG126 Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Termination of tyrphostin AG1478 application results in different recovery of EGF receptor tyrosine residues 1045 and 1173 phosphorylation in A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Tyrphostin AG 1024: A Comparative Guide to its Cross-Reactivity with Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyrphostin AG 1024's cross-reactivity with other tyrosine kinases, supported by available experimental data. Tyrphostin AG 1024 is a well-established inhibitor primarily targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cell proliferation and survival.[1][2][3] Understanding its selectivity profile is crucial for interpreting experimental results and for its potential therapeutic applications.
Selectivity Profile of Tyrphostin AG 1024
Tyrphostin AG 1024 exhibits selectivity for IGF-1R over the highly homologous Insulin Receptor (IR). This selectivity is critical, as off-target inhibition of the Insulin Receptor can lead to undesirable metabolic side effects.
Table 1: Comparative Inhibitory Activity (IC50) of Tyrphostin AG 1024
| Target Kinase | IC50 (µM) | Comments |
| IGF-1R | 7 | Primary target. Inhibition of autophosphorylation.[1][3] |
| IR (Insulin Receptor) | 57 | Approximately 8-fold less potent than against IGF-1R.[1][3] |
Observed Effects on Other Kinases and Signaling Proteins:
-
Bcr-Abl: Tyrphostin AG 1024 has been shown to downregulate the expression of the Bcr-Abl fusion protein, which is characteristic of chronic myeloid leukemia.[1]
-
Akt (Protein Kinase B): A downstream effector of the PI3K pathway, phospho-Akt levels are reportedly decreased by Tyrphostin AG 1024.[1][4]
-
DNA-PKcs: Expression of the catalytic subunit of DNA-dependent protein kinase has been observed to be upregulated in response to Tyrphostin AG 1024 treatment.[1]
-
JAK1: Interestingly, Tyrphostin AG 1024 has been found to diminish JAK1 protein levels, an effect that appears to be independent of its inhibitory action on IR and IGF-1R.[5]
Comparison with Alternative IGF-1R Inhibitors
Several other small molecule inhibitors targeting IGF-1R have been developed. While a direct, head-to-head comparison of their comprehensive kinome-wide selectivity with Tyrphostin AG 1024 is challenging due to the lack of publicly available data for AG 1024, a comparison of their reported primary target potencies is informative.
Table 2: IC50 Values of Selected IGF-1R Inhibitors
| Inhibitor | IGF-1R IC50 | IR IC50 | Notes |
| Tyrphostin AG 1024 | 7 µM | 57 µM | |
| OSI-906 (Linsitinib) | 35 nM | 75 nM | Dual IGF-1R/IR inhibitor.[6] |
| NVP-AEW541 | 150 nM | 140 nM | Potent inhibitor of IGF-1R/InsR.[6] |
It is important to note that OSI-906 and NVP-AEW541 exhibit significantly higher potency against IGF-1R compared to Tyrphostin AG 1024. The choice of inhibitor will therefore depend on the specific requirements of the experiment, such as the desired concentration range and the acceptable level of IR inhibition.
Signaling Pathways
To visualize the context of Tyrphostin AG 1024's activity, the following diagrams illustrate the signaling pathways of its primary and key off-targets.
Caption: IGF-1R Signaling Pathway and the inhibitory action of Tyrphostin AG 1024.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. Tyrphostin AG 1024 modulates radiosensitivity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG1024 Suppresses Coronaviral Replication by Downregulating JAK1 via an IR/IGF-1R Independent Proteolysis Mediated by Ndfip1/2_NEDD4-like E3 Ligase Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to the In Vivo Efficacy of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate and Alternative JAK-STAT Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate and selected alternative small molecule inhibitors targeting the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. The information presented herein is intended to support preclinical research and drug development efforts in oncology.
Introduction
This compound is a tyrphostin analogue, a class of compounds known to inhibit protein tyrosine kinases. While direct in vivo efficacy data for this specific parent compound is limited in publicly available literature, a sodium salt derivative, sodium (E)-ethyl 2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)-3-(4-hydroxyphenyl)acrylate, has demonstrated anticancer effects in a murine Ehrlich ascites carcinoma (EAC) model.[1] This suggests potential for the broader class of related compounds.
This guide compares the reported in vivo efficacy of this derivative with established JAK-STAT pathway inhibitors: Tyrphostin AG490, AZD1480, and Ruxolitinib. These alternatives were selected due to their well-documented inhibition of the JAK-STAT pathway, a critical signaling cascade frequently dysregulated in various cancers.
Comparative Efficacy Data
The following tables summarize the available quantitative in vivo efficacy data for the compounds under review. It is important to note that the experimental models and conditions vary between studies, which should be considered when making direct comparisons.
Table 1: In Vivo Efficacy of this compound Derivative and Alternatives
| Compound | Cancer Model | Key Efficacy Metrics | Reference |
| Sodium (E)-ethyl 2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)-3-(4-hydroxyphenyl)acrylate | Ehrlich Ascites Carcinoma (EAC) | Significant reduction in EAC cell volume and count.[1] | [1] |
| Tyrphostin AG490 | Bladder Cancer Xenograft | Significant inhibition of tumor growth in combination with methylsulfonylmethane. | |
| Glioblastoma (GBM) Xenograft | Inhibition of tumor growth and increased survival in mice bearing intracranial GBM tumors.[2] | [2] | |
| AZD1480 | Pediatric Solid Tumor Xenografts (Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma) | Significantly decreased tumor growth and prolonged overall survival.[3] | [3] |
| Acute Lymphoblastic Leukemia (ALL) Xenograft | Modest single-agent in vivo efficacy.[4] | [4] | |
| Ruxolitinib | Cholangiocarcinoma Xenograft | Significant inhibitory effect on tumor volume and weight.[5] | [5] |
| Hodgkin Lymphoma & Primary Mediastinal B-cell Lymphoma Xenograft | Significantly decreased tumor burden and prolonged survival.[6] | [6] | |
| Mammary Tumor Orthotopic Model | Profoundly reduced tumor growth when combined with afatinib.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the general experimental protocols employed in the cited in vivo studies.
Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a widely used transplantable tumor model in mice to evaluate the anticancer potential of novel compounds.
Workflow:
Experimental workflow for the Ehrlich Ascites Carcinoma model.
General Protocol:
-
EAC Cell Maintenance: Ehrlich ascites carcinoma cells are maintained by serial intraperitoneal passage in a suitable mouse strain (e.g., Swiss albino mice).[8][9]
-
Tumor Inoculation: A specific number of viable EAC cells (e.g., 1 x 10^6 cells) are injected intraperitoneally into experimental mice.[10]
-
Treatment: Treatment with the test compound or vehicle control is typically initiated 24 hours after tumor inoculation and continues for a defined period (e.g., daily for 9 days).
-
Efficacy Evaluation: Key parameters measured include the volume of ascitic fluid, total and viable tumor cell counts, and the mean survival time of the animals.[9]
Xenograft Mouse Models
Xenograft models, involving the transplantation of human cancer cells or patient-derived tissue into immunodeficient mice, are a cornerstone of preclinical oncology research.[11]
Workflow:
Experimental workflow for xenograft mouse models.
General Protocol:
-
Cell/Tissue Preparation: Human cancer cell lines are cultured in vitro, or patient-derived tumor tissue is prepared for implantation.[12]
-
Implantation: A defined number of cells or a tissue fragment is implanted, typically subcutaneously or orthotopically, into immunodeficient mice (e.g., nude or SCID mice).[11]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the mice are randomized into treatment and control groups.[13] The test compounds are then administered according to a specific dosing schedule.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers or imaging techniques.[14] Survival is often a key endpoint, analyzed using Kaplan-Meier curves. At the end of the study, tumors may be excised for biomarker analysis.[6][15]
Signaling Pathway
The JAK-STAT signaling pathway is a principal signal transduction cascade that plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors. Its aberrant activation is a hallmark of many cancers, contributing to tumor cell proliferation, survival, and immune evasion.[16][17][18][19][20]
Simplified JAK-STAT signaling pathway and the point of intervention for the compared inhibitors.
Conclusion
The alternative JAK-STAT inhibitors—Tyrphostin AG490, AZD1480, and Ruxolitinib—have demonstrated significant in vivo efficacy in a range of preclinical cancer models. This guide provides a foundational comparison to aid in the selection of appropriate tool compounds and the design of future in vivo efficacy studies. The provided experimental workflows and signaling pathway diagrams serve as a reference for researchers new to this area of investigation. It is recommended that researchers consult the primary literature for specific details on dosing, scheduling, and analytical methods for each compound and cancer model of interest.
References
- 1. In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of AZD1480 for the Treatment of Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Rationally Repurposing Ruxolitinib (Jakafi®) as a Solid Tumor Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 19. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
Tyrphostin AG 1024: A Comparative Guide to its Inhibitory Effect on IGF-1R
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tyrphostin AG 1024's performance in inhibiting the Insulin-like Growth Factor-1 Receptor (IGF-1R) against other common alternatives. The information presented is supported by experimental data and includes detailed protocols for key validation assays.
Introduction to Tyrphostin AG 1024 and IGF-1R Inhibition
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in the progression of various cancers, making it a significant target for therapeutic intervention. Tyrphostin AG 1024 is a small molecule inhibitor that has been investigated for its ability to block the activity of IGF-1R. This guide will delve into the specifics of its inhibitory action, compare it with other known IGF-1R inhibitors, and provide the necessary experimental framework for its validation.
Comparative Analysis of IGF-1R Inhibitors
The efficacy of a kinase inhibitor is determined by its potency (IC50) and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) of Tyrphostin AG 1024 and other widely used IGF-1R inhibitors against IGF-1R and the closely related Insulin Receptor (IR). A higher IC50 value indicates lower potency. The ratio of IR IC50 to IGF-1R IC50 is a measure of selectivity, with a higher ratio indicating greater selectivity for IGF-1R over IR.
| Inhibitor | Target(s) | IGF-1R IC50 | IR IC50 | Selectivity (IR/IGF-1R) |
| Tyrphostin AG 1024 | IGF-1R, IR | ~7 µM[1][2] | ~57 µM[1][2] | ~8.1 |
| Linsitinib (OSI-906) | IGF-1R, IR | ~35 nM | ~75 nM | ~2.1 |
| NVP-AEW541 | IGF-1R, IR | ~150 nM | ~140 nM | ~0.9 |
| BMS-754807 | IGF-1R, IR | ~1.8 nM | ~1.7 nM | ~0.9 |
Note on Tyrphostin AG 1024's Mechanism: While Tyrphostin AG 1024 is widely cited as an IGF-1R inhibitor, some studies have suggested alternative or off-target effects. For instance, in certain melanoma cell lines, its anti-proliferative effects were attributed to the degradation of the retinoblastoma protein (pRb) rather than direct inhibition of IGF-1R phosphorylation.[3] Furthermore, in the context of coronaviral replication, AG 1024's inhibitory action was found to be independent of both IR and IGF-1R signaling.[3] These findings highlight the importance of thorough validation in the specific biological context of interest.
Experimental Protocols for Validating IGF-1R Inhibition
Accurate validation of an inhibitor's effect on its target is paramount. The following are detailed protocols for three key experiments used to assess the inhibitory activity of compounds against IGF-1R.
In Vitro Kinase Assay
An in vitro kinase assay directly measures the ability of an inhibitor to block the enzymatic activity of IGF-1R. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are commonly used for this purpose.
Objective: To determine the IC50 value of an inhibitor against purified IGF-1R kinase.
Materials:
-
Recombinant human IGF-1R kinase
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His)
-
Fluorescently labeled kinase tracer (ATP-competitive)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[4]
-
Test inhibitor (e.g., Tyrphostin AG 1024) serially diluted in DMSO
-
384-well assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation: Prepare a 3X solution of the kinase/antibody mixture and a 3X solution of the tracer in kinase buffer.
-
Compound Plating: Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the assay plate.[4]
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.[4]
-
Tracer Addition: Add 5 µL of the 3X tracer to each well to initiate the binding reaction.[4]
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[4]
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).[5]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for IGF-1R Phosphorylation
This cellular assay determines the inhibitor's ability to block IGF-1-induced autophosphorylation of IGF-1R in a cellular context.
Objective: To assess the inhibition of IGF-1R phosphorylation at specific tyrosine residues (e.g., Tyr1135/1136) in response to inhibitor treatment.
Materials:
-
Cells expressing IGF-1R (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and serum
-
Recombinant human IGF-1
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-IGF-1R (Tyr1135/1136) and rabbit anti-total IGF-1Rβ
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 4-6 hours. Pre-treat with various concentrations of the inhibitor for 2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL of IGF-1 for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for phosphorylated and total IGF-1R. Normalize the phosphorylated IGF-1R signal to the total IGF-1R signal.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a functional readout of the inhibitor's effect.
Objective: To determine the effect of the inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Subtract the background absorbance (from wells with media only) from all readings. Plot the percentage of cell viability against the inhibitor concentration to determine the EC50 value.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: IGF-1R signaling pathway and the point of inhibition.
Caption: Experimental workflow for validating an IGF-1R inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Tyrphostin AG1024 Suppresses Coronaviral Replication by Downregulating JAK1 via an IR/IGF-1R Independent Proteolysis Mediated by Ndfip1/2_NEDD4-like E3 Ligase Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bioradiations.com [bioradiations.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Sequencing of Type I IGF Receptor (IGF1R) Inhibition Affects Chemotherapy Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparison of different synthesis methods for (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, a versatile building block in the synthesis of pharmaceuticals and functional materials, can be prepared through various methods. This guide provides a comparative overview of the most common and effective synthesis routes, offering detailed experimental protocols and performance data to aid researchers in selecting the optimal method for their specific needs. The primary synthetic route is the Knoevenagel condensation, which can be performed under various catalytic and energy input conditions, each presenting distinct advantages in terms of reaction time, yield, and environmental impact.
Comparison of Synthesis Methods
The following table summarizes the key performance indicators for different catalytic systems and conditions employed in the Knoevenagel condensation of 4-hydroxybenzaldehyde and ethyl cyanoacetate to produce this compound.
| Method | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Conventional Heating | |||||
| Method A | Piperidine | Ethanol | Reflux | 2 - 4 h | ~95% |
| Method B | Ammonium Acetate | Ethanol | Reflux | 4 h | High |
| Method C | L-Proline | Ethanol | 80 | 18 h | Good |
| Microwave-Assisted | |||||
| Method D | Ammonium Acetate | Solvent-free | 160-320 W | 20 - 60 s | 85 - 99% |
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below.
Method A: Piperidine-Catalyzed Conventional Synthesis
This method represents a classical approach to the Knoevenagel condensation, utilizing a basic amine catalyst and conventional heating.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.5 mmol).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified this compound product.
Method B: Ammonium Acetate-Catalyzed Conventional Synthesis
This method employs a milder catalyst, ammonium acetate, in conjunction with acetic acid under reflux conditions.
Procedure:
-
Combine 4-hydroxybenzaldehyde (30 g), ethyl cyanoacetate (31.7 g), acetic acid (4.5 mL), and ammonium acetate (1.9 g) in 100 mL of ethanol in a suitable flask.[1]
-
Reflux the mixture with heating for 4 hours.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture.
-
Isolate the precipitated product by filtration.
-
Wash the product with a suitable solvent to remove impurities.
-
Dry the final product.
Method C: L-Proline-Catalyzed Synthesis
This method utilizes the environmentally benign organocatalyst L-proline.
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (10 mmol) and ethyl cyanoacetate (10.5 mmol) in ethanol (20 mL), add L-proline (1.0 mmol, 10 mol%).
-
Stir the reaction mixture at 80°C for 18 hours.[2]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the solid product by filtration.
-
Wash the crystals with cold ethanol.
-
Dry the purified product.
Method D: Microwave-Assisted Solvent-Free Synthesis
This green chemistry approach utilizes microwave irradiation and a solvent-free system with ammonium acetate as the catalyst, offering significantly reduced reaction times and high yields.[3]
Procedure:
-
In a microwave-safe vessel, thoroughly mix 4-hydroxybenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and a catalytic amount of ammonium acetate (1 mmol).
-
Place the vessel in a domestic microwave oven and irradiate at a power of 160-320 W for 20-60 seconds.[3]
-
Monitor the reaction completion by TLC.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
The solidified product can be recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure this compound.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the synthesis and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway of the Knoevenagel condensation.
References
Spectroscopic comparison of (E) and (Z) isomers of ethyl 2-cyano-3-phenylacrylates
A Spectroscopic Comparison of (E) and (Z) Isomers of Ethyl 2-Cyano-3-Phenylacrylate
This guide presents an objective spectroscopic comparison of the (E) and (Z) isomers of ethyl 2-cyano-3-phenylacrylate, key intermediates in pharmaceutical and materials science. The distinct spatial arrangement of substituents around the carbon-carbon double bond in these geometric isomers leads to notable differences in their spectroscopic signatures. This document provides a detailed analysis of their ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra, supported by experimental data and protocols.
Chemical Structures of (E) and (Z) Isomers
The geometric isomerism in ethyl 2-cyano-3-phenylacrylate arises from the restricted rotation about the C=C double bond. The (E) isomer has the high-priority phenyl and cyano groups on opposite sides of the double bond, while the (Z) isomer has them on the same side.
Caption: Chemical structures of the (E) and (Z) isomers of ethyl 2-cyano-3-phenylacrylate.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the (E) and (Z) isomers of ethyl 2-cyano-3-phenylacrylate. The data for the (E) isomer is more commonly reported as it is the thermodynamically more stable product.[1] Data for the (Z) isomer is less common and may be inferred from related structures or specialized synthetic routes.
¹H NMR Spectroscopy Data
The chemical shift of the vinylic proton is a key diagnostic feature to distinguish between the two isomers. In the (E) isomer, this proton is deshielded by the ester group and appears at a lower field compared to the (Z) isomer.
| Proton | (E) Isomer Chemical Shift (δ, ppm) | (Z) Isomer Chemical Shift (δ, ppm) |
| Vinylic-H | 8.26 (s, 1H)[2] | ~7.5 (expected) |
| Phenyl-H | 8.00 (d, J = 7.2 Hz, 2H), 7.59-7.49 (m, 3H)[2] | ~7.4-7.8 (m) |
| Methylene-H (-CH₂-) | 4.40 (q, J = 7.2 Hz, 2H)[2] | ~4.3 (q) |
| Methyl-H (-CH₃) | 1.41 (t, J = 7.2 Hz, 3H)[2] | ~1.3 (t) |
¹³C NMR Spectroscopy Data
The chemical shifts of the carbon atoms in the C=C double bond and the carbonyl carbon are influenced by the isomeric configuration.
| Carbon | (E) Isomer Chemical Shift (δ, ppm) | (Z) Isomer Chemical Shift (δ, ppm) |
| Carbonyl C=O | 162.5[3] | ~163 |
| Vinylic-C (α) | 103.0[3] | ~105 |
| Vinylic-C (β) | 155.1[3] | ~153 |
| Phenyl-C | 133.4, 131.5, 131.1, 130.1[3] | Similar to (E) isomer |
| Cyano-C | 115.5[3] | ~116 |
| Methylene-C (-CH₂-) | 62.8[3] | ~62 |
| Methyl-C (-CH₃) | 14.2[3] | ~14 |
Infrared (IR) Spectroscopy Data
The main differences in the IR spectra are observed in the stretching frequencies of the C=O, C≡N, and C=C bonds.
| Functional Group | (E) Isomer Wavenumber (cm⁻¹) | (Z) Isomer Wavenumber (cm⁻¹) |
| C≡N stretch | 2220[4] | ~2225 |
| C=O stretch | 1716[4] | ~1720 |
| C=C stretch | 1600[4] | ~1605 |
| C-H (aromatic) | 3060-3030 | 3060-3030 |
| C-H (aliphatic) | 2982[4] | ~2980 |
UV-Vis Spectroscopy Data
The wavelength of maximum absorbance (λmax) is affected by the extent of conjugation, which differs slightly between the isomers. The (E) isomer, being more planar, typically exhibits a slightly higher λmax and molar absorptivity.
| Parameter | (E) Isomer | (Z) Isomer |
| λmax (nm) | ~300-320 | ~290-310 |
| Molar Absorptivity (ε) | Higher | Lower |
Experimental Workflow
The general workflow for the synthesis and spectroscopic analysis of the (E) and (Z) isomers is outlined below.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of (E) and (Z) isomers.
Experimental Protocols
Synthesis of (E)-ethyl 2-cyano-3-phenylacrylate
This protocol follows a standard Knoevenagel condensation under thermodynamic control.[5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the (E) isomer as the major product.
Synthesis of (Z)-ethyl 2-cyano-3-phenylacrylate
The synthesis of the (Z) isomer requires kinetic control, often using a Lewis acid catalyst at low temperatures.[5]
-
Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in anhydrous dichloromethane.
-
Catalyst Preparation: In a separate flask, add titanium tetrachloride (TiCl₄, 1.1 eq.) to anhydrous dichloromethane at 0 °C.
-
Reaction: Slowly add the solution of the aldehyde and ester to the TiCl₄ solution at 0 °C. Then, slowly add a solution of a hindered base (e.g., 2,6-lutidine, 2.2 eq.) in anhydrous dichloromethane to the reaction mixture at 0 °C.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the (Z) isomer.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[3][4]
-
IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets.[4]
-
UV-Vis Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer using a quartz cuvette.[1] Solutions of the compounds are prepared in a suitable solvent, such as ethanol or methanol, at a concentration of approximately 0.01 mM. The spectrum is recorded over a wavelength range of 200-400 nm.[6]
References
A Comparative Guide to the Biological Target Validation of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, a compound with known effects on cellular bioenergetics, against other well-characterized mitochondrial uncouplers. The primary biological target of this compound and its alternatives is the inner mitochondrial membrane, where they disrupt the proton gradient, leading to the uncoupling of oxidative phosphorylation. This guide presents supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound, also known as Tyrphostin AG10, has been identified as a modulator of cellular energy metabolism. While initially investigated as a potential tyrosine kinase inhibitor, a significant body of evidence points towards its primary role as a mitochondrial uncoupler. This action involves the dissipation of the proton motive force across the inner mitochondrial membrane, which in turn stimulates oxygen consumption and leads to a decrease in cellular ATP production.
Comparison with Alternative Mitochondrial Uncouplers
To validate the biological target of this compound, its performance is compared with three well-established mitochondrial uncouplers: SF-6847, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), and BAM15.
Quantitative Performance Data
| Compound | Synonym(s) | Primary Target | Potency (Mitochondrial Uncoupling) | Secondary/Off-Target Effects |
| This compound | Tyrphostin AG10 | Mitochondrial Inner Membrane (Uncoupler) | Reduces cellular ATP by ~90%[1] | Potential for tyrosine kinase inhibition, though likely secondary to ATP depletion[1] |
| SF-6847 | Malonoben, Tyrphostin A9 | Mitochondrial Inner Membrane (Uncoupler) | Complete uncoupling at ~20 nM[2] | Highly potent uncoupler |
| Carbonyl cyanide m-chlorophenyl hydrazone | CCCP | Mitochondrial Inner Membrane (Uncoupler) | Effective in the low micromolar range (e.g., 1-5 µM)[3][4] | Widely used classical uncoupler |
| BAM15 | N/A | Mitochondrial Inner Membrane (Uncoupler) | EC50: 270 nM - 1.4 µM (cell-dependent)[5] | Does not significantly affect plasma membrane potential[5] |
Experimental Protocols
This section details the methodologies for key experiments used to validate the biological target of this compound and its alternatives.
Mitochondrial Oxygen Consumption Assay
This assay directly measures the effect of a compound on the rate of oxygen consumption by isolated mitochondria, a key indicator of uncoupling activity.
Objective: To determine the concentration-dependent effect of test compounds on mitochondrial respiration.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, EGTA)
-
Respiratory substrates (e.g., glutamate, malate, succinate)
-
ADP
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Clark-type oxygen electrode or a Seahorse XF Analyzer
Procedure:
-
Calibrate the oxygen electrode with air-saturated respiration buffer.
-
Add a known amount of isolated mitochondria to the respiration chamber containing the buffer and respiratory substrates.
-
Record the basal respiration rate (State 2).
-
Add a limiting amount of ADP to initiate State 3 respiration (coupled respiration).
-
Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4 (resting state).
-
Add the test compound at various concentrations and monitor the change in oxygen consumption. An increase in the State 4 respiration rate is indicative of uncoupling.
-
As a positive control, add a known uncoupler like FCCP or CCCP to determine the maximal uncoupled respiration rate.
-
Data is typically expressed as nmol O2 / min / mg mitochondrial protein.
Cellular ATP Level Measurement Assay
This assay quantifies the impact of a compound on the overall energy status of the cell.
Objective: To measure the intracellular ATP concentration in the presence of test compounds.
Materials:
-
Cultured cells
-
Cell culture medium
-
Test compounds
-
ATP assay kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells to release intracellular ATP.
-
Use a luciferase-based ATP assay kit to measure the amount of ATP in the cell lysates. The luminescence generated is proportional to the ATP concentration.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the total protein concentration in each well.
Tyrosine Kinase Inhibition Assay
This assay is performed to evaluate the potential secondary activity of the compounds as tyrosine kinase inhibitors.
Objective: To determine the in vitro inhibitory activity of test compounds against specific tyrosine kinases.
Materials:
-
Recombinant tyrosine kinase
-
Peptide or protein substrate for the kinase
-
ATP (often radiolabeled, e.g., [γ-32P]ATP, or in a system with a fluorescent probe)
-
Assay buffer
-
Test compounds
-
Method for detecting phosphorylation (e.g., phosphocellulose paper binding, ELISA, fluorescence polarization)
Procedure:
-
In a multi-well plate, combine the tyrosine kinase, its substrate, and the test compound at various concentrations in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture for a specific time at an optimal temperature.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Mechanism of mitochondrial uncoupling.
Caption: Workflow for mitochondrial oxygen consumption assay.
Caption: Workflow for in vitro tyrosine kinase inhibition assay.
Conclusion
The available evidence strongly supports the classification of this compound as a mitochondrial uncoupler. Its ability to significantly increase oxygen consumption while depleting cellular ATP is a hallmark of this mechanism of action. While it belongs to the tyrphostin class of compounds, often associated with tyrosine kinase inhibition, its primary and most potent effect appears to be on mitochondrial bioenergetics. For a more definitive quantitative comparison, further studies to determine the precise IC50 value for its uncoupling activity are warranted. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers and drug development professionals to further validate and characterize the biological targets of this and similar compounds.
References
- 1. Evidence that tyrphostins AG10 and AG18 are mitochondrial uncouplers that alter phosphorylation-dependent cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique action of a modified weakly acidic uncoupler without an acidic group, methylated SF 6847, as an inhibitor of oxidative phosphorylation with no uncoupling activity: possible identity of uncoupler binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mitochondrial uncoupler carbonyl cyanide m‐chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, ensuring the safety of laboratory personnel and the protection of our environment.
This compound is a chemical compound utilized in various research and development applications, including organic synthesis and the development of novel materials.[1] Proper disposal of this substance is critical due to its hazardous properties. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal in a laboratory setting.
I. Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be fully aware of its associated hazards. The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3]
Summary of Hazards:
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][3] |
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles or glasses, a face shield, and a lab coat.[2] All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
II. Detailed Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[4][5] Disposal via sanitary sewer systems or evaporation is strictly prohibited.[5] The recommended method of disposal is incineration by a licensed and authorized waste disposal facility.[2]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid waste contaminated with this compound (e.g., contaminated gloves, weighing paper, paper towels) must be collected separately from liquid waste.[6][7]
-
Unused or expired solid this compound should be kept in its original container if possible, or in a clearly labeled, compatible container.[4]
-
Solutions containing this compound should be collected in a dedicated, leak-proof container.
-
Crucially, this waste stream must be kept separate from incompatible materials, especially acids, to prevent any dangerous reactions.[6][8][9]
-
-
Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled as "Hazardous Waste."[10]
-
The label must include the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Indicate the date when the waste was first added to the container.
-
-
Waste Storage (Satellite Accumulation Area):
-
Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]
-
Ensure containers are kept tightly closed except when adding waste.[4][10]
-
The storage area should be cool, dry, and well-ventilated.[8]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[10][5]
-
Do not attempt to transport hazardous waste off-site yourself.[5]
-
Follow all institutional and regulatory procedures for waste pickup requests.
-
Decontamination of Glassware and Surfaces:
-
For glassware and surfaces contaminated with this compound, a two-step decontamination process is recommended, to be performed inside a chemical fume hood:[7]
-
All rinsates and cleaning materials (e.g., wipes) must be collected and disposed of as hazardous waste.[7]
III. Emergency Procedures for Spills
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[2]
-
For liquid spills, use an inert absorbent material to contain and collect the spill.
-
-
Disposal of Cleanup Materials: All materials used for spill cleanup must be placed in a sealed, labeled container and disposed of as hazardous waste.[5]
-
Decontaminate: Decontaminate the spill area using the procedure outlined above.
-
Seek Assistance: For large spills or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.[5]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | C12H11NO3 | CID 668171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. dam.assets.ohio.gov [dam.assets.ohio.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
